molecular formula C8H13BrO B1365687 2-Bromo-1-cyclohexylethanone CAS No. 56077-28-2

2-Bromo-1-cyclohexylethanone

Cat. No.: B1365687
CAS No.: 56077-28-2
M. Wt: 205.09 g/mol
InChI Key: ADLIDZNESKOPIP-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclohexylethanone is a useful research compound. Its molecular formula is C8H13BrO and its molecular weight is 205.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIDZNESKOPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457238
Record name 2-bromo-1-cyclohexylethanone
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Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56077-28-2
Record name 2-Bromo-1-cyclohexylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56077-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-cyclohexylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-cyclohexylethanone: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: this compound is an alpha-haloketone, a class of organic compounds renowned for their utility as versatile intermediates in chemical synthesis. The strategic placement of a bromine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a valuable building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, characterization techniques, and safety considerations, tailored for researchers and professionals in organic synthesis, drug discovery, and materials science.

Compound Identification and Core Properties

This compound is identified by several key descriptors that are crucial for its accurate sourcing and documentation in a research setting.[1][2][3] Its fundamental properties are summarized below.

PropertyValue
CAS Number 56077-28-2[1][2][3][4][5][6]
Molecular Formula C₈H₁₃BrO[1][2][3][4][5]
Molecular Weight 205.09 g/mol [1][2][3][5]
IUPAC Name This compound[1][3]
Synonyms 2-bromo-1-cyclohexylethan-1-one, (Bromoacetyl)cyclohexane, Bromomethyl cyclohexyl ketone[2][3][6]
Appearance Colorless to pale yellow liquid[6]

Physicochemical Data

The physical properties of this compound dictate its handling, reaction conditions, and purification methods. The data available from various chemical suppliers and databases are consolidated in the following table.

Physical PropertyValue
Density 1.359 g/cm³[4]
Boiling Point 252.9 °C at 760 mmHg[4]
Flash Point 68.7 °C[4]
Refractive Index 1.503[4]
Vapor Pressure 0.0188 mmHg at 25°C[4]
Solubility Soluble in organic solvents, less soluble in water[6]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (bromide). This arrangement facilitates a range of synthetically valuable transformations.

Alpha-Substitution Reactions

The primary reaction pathway for this compound is nucleophilic substitution at the alpha-carbon.[1][7] The bromine atom is an effective leaving group, making the alpha-carbon susceptible to attack by a wide variety of nucleophiles. This reaction typically proceeds via an Sₙ2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the alpha-carbon were chiral.[7] This reactivity is fundamental to its role as a synthetic intermediate, allowing for the introduction of diverse functional groups.[1]

Elimination Reactions

In the presence of a sterically hindered base, such as pyridine, α-bromo ketones can undergo dehydrobromination via an E2 elimination mechanism to form α,β-unsaturated ketones.[8][9] This reaction is a powerful method for introducing carbon-carbon double bonds in conjugation with a carbonyl group, a common motif in many biologically active molecules.[9]

Carbonyl Group Reactivity

The ketone functional group can undergo typical carbonyl reactions. For instance, it can be reduced to a secondary alcohol (1-cyclohexyl-2-bromoethanol) using reducing agents like sodium borohydride or lithium aluminum hydride.[1]

Logic of Synthesis: Acid-Catalyzed α-Bromination

The synthesis of this compound is a classic example of an acid-catalyzed alpha-halogenation of a ketone.[9][10][11] The mechanism's rate-determining step is the formation of an enol intermediate, which is the active nucleophile.[9][10] The acid catalyst functions by protonating the carbonyl oxygen, which accelerates the tautomerization to the enol form.[10] The subsequent reaction of the electron-rich enol with an electrophilic halogen (Br₂) is rapid.[10][11] Kinetic studies confirm that the reaction rate is dependent on the ketone and acid concentrations but independent of the halogen concentration, supporting the enol formation as the slow step.[12]

Acid-Catalyzed Alpha-Bromination cluster_0 Keto-Enol Tautomerization (Rate-Determining) cluster_1 Electrophilic Attack (Fast) Ketone Cyclohexyl Methyl Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (slow) Bromine Br₂ Oxonium Oxonium Ion Enol->Oxonium + Br₂ Product This compound Oxonium->Product - H⁺

Caption: Mechanism of Acid-Catalyzed α-Bromination.

Synthesis and Purification Protocol

The following protocol describes a representative method for the laboratory-scale synthesis of this compound from cyclohexyl methyl ketone.

Experimental Workflow: Synthesis

Synthesis Workflow Start Start: Reagents Reaction 1. Reaction Setup - Dissolve cyclohexyl methyl ketone in solvent (e.g., methanol). - Cool in an ice bath. Start->Reaction Addition 2. Bromine Addition - Add Br₂ dropwise with stirring. Reaction->Addition Stirring 3. Reaction - Stir for 2-4 hours at controlled temperature. Addition->Stirring Quenching 4. Quenching - Add water to stop the reaction. Stirring->Quenching Extraction 5. Workup: Extraction - Extract with organic solvent (e.g., Ethyl Acetate/Hexane). Quenching->Extraction Washing 6. Workup: Washing - Wash organic layer with water, NaHCO₃ (aq), and brine. Extraction->Washing Drying 7. Drying & Filtration - Dry over anhydrous Na₂SO₄, then filter. Washing->Drying Concentration 8. Purification - Concentrate under reduced pressure. Drying->Concentration Product Final Product: This compound Concentration->Product

Caption: Experimental workflow for synthesis.

Detailed Step-by-Step Methodology

Causality and Self-Validation: This protocol is designed for high yield and purity. The slow, dropwise addition of bromine at low temperature is critical to control the exothermic reaction and prevent the formation of poly-brominated byproducts. The aqueous workup, including a sodium bicarbonate wash, serves to neutralize the acidic catalyst (HBr formed in situ) and remove any unreacted bromine, which is essential for the stability of the final product.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexyl methyl ketone (1 equivalent) in a suitable solvent like methanol or acetic acid in an ice bath.[13]

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the cooled ketone solution dropwise over 30-60 minutes. Maintain the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 2-4 hours.[13] The disappearance of the bromine color can indicate the reaction's progress. Progress can be formally monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water. Extract the aqueous mixture multiple times with a suitable organic solvent, such as a 3:1 mixture of ethyl acetate and hexane.[13]

  • Washing and Neutralization: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acid), and finally with brine.[13]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, often as a pale yellow oil.[13] Further purification can be achieved via column chromatography if necessary.

Spectroscopic Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristics are as follows:

  • ¹H NMR: The most characteristic signal would be a singlet for the two protons on the alpha-carbon (-CO-CH₂Br), expected to appear significantly downfield (around δ 3.9-4.2 ppm) due to the deshielding effects of both the carbonyl group and the bromine atom.[13] The protons of the cyclohexyl ring would appear as a complex multiplet in the upfield region (δ 1.0-2.9 ppm).[13]

  • ¹³C NMR: The carbonyl carbon (C=O) would show a signal in the highly deshielded region (>190 ppm). The alpha-carbon (CH₂Br) would appear around 30-40 ppm, and the cyclohexyl carbons would be observed in the 25-45 ppm range.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch would be prominent, typically appearing around 1710-1720 cm⁻¹. C-H stretching frequencies for the sp³ hybridized carbons would be observed just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. This results in two peaks of similar intensity at M and M+2.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling.[3][14]

  • GHS Hazard Statements: The compound is classified as harmful if swallowed, harmful in contact with skin, and may cause skin irritation and serious eye irritation.[3] Some classifications also indicate it may cause severe skin burns and eye damage.[3]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] Avoid inhalation of vapors and contact with skin and eyes.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] It is recommended to keep the compound refrigerated and away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and strong bases.[14][15]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

Applications in Research and Development

The synthetic utility of this compound makes it a valuable intermediate in several fields.

  • Organic Synthesis: It serves as a key precursor for synthesizing more complex molecules.[1][6] Its ability to react with a wide range of nucleophiles allows for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of diverse molecular scaffolds.

  • Pharmaceutical Research: Derivatives of α-bromo ketones are explored for potential therapeutic applications.[1] The structural motif is present in various bioactive compounds, and this molecule can serve as a starting point for creating libraries of new chemical entities for drug discovery screening.

  • Materials Science: The reactivity of this compound can be leveraged in the development of new polymers or functional materials.[1]

References

A Systematic Guide to the IUPAC Nomenclature of C8H13BrO Isomers for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of chemical research and pharmaceutical development, the unambiguous identification of molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a universal language for chemists, ensuring that a systematic name corresponds to a single, unique structure. This technical guide delves into the systematic naming of isomers with the molecular formula C8H13BrO, offering a detailed, step-by-step methodology grounded in the foundational principles of IUPAC nomenclature. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of chemical naming conventions to ensure accuracy and reproducibility in their work.

The Structural Diversity of C8H13BrO: A Prelude to Nomenclature

Before embarking on the systematic naming of C8H13BrO isomers, it is essential to appreciate the structural possibilities inherent in this molecular formula. The degree of unsaturation (DoU), a calculation that reveals the total number of rings and/or multiple bonds, provides the initial framework for postulating potential structures.

The formula for calculating the Degree of Unsaturation is: DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where:

  • C = number of carbon atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

  • N = number of nitrogen atoms

For C8H13BrO, the calculation is as follows: DoU = 8 + 1 - (13/2) - (1/2) + (0/2) = 9 - 7 = 2

A Degree of Unsaturation of 2 indicates that the isomers of C8H13BrO can contain:

  • Two double bonds

  • One triple bond

  • Two rings

  • One ring and one double bond

This structural diversity necessitates a systematic approach to nomenclature to differentiate between the various isomers, which can include acyclic and cyclic ketones, acyl bromides, and even bicyclic structures.

Pillar 1: Systematic Nomenclature of Cyclic Ketone Isomers

Ketones are organic compounds containing a carbonyl group (C=O) bonded to two other carbon atoms. The IUPAC nomenclature for ketones follows a set of rules that prioritize the carbonyl group in numbering the carbon chain.[1][2] For cyclic ketones, the carbonyl carbon is typically assigned the locant position 1.[3][4]

Experimental Protocol: Naming a Substituted Cyclohexanone

Let us consider the isomer 2-bromo-4-ethylcyclohexan-1-one .

Step 1: Identify the Principal Functional Group and Parent Chain. The presence of a carbonyl group within a six-membered ring identifies the parent structure as a cyclohexanone. The ketone functional group has higher priority than the bromo and ethyl substituents, and therefore, the suffix "-one" will be used.[5][6]

Step 2: Number the Carbon Atoms of the Parent Chain. According to IUPAC rules for cyclic ketones, the carbonyl carbon is assigned the number 1. The ring is then numbered to give the substituents the lowest possible locants.[3][4] Numbering in a clockwise direction from the carbonyl group places the bromo substituent at position 2 and the ethyl group at position 4. Numbering in a counter-clockwise direction would place the ethyl group at position 4 and the bromo group at position 6. The first point of difference rule dictates that the 2,4-substitution pattern is preferred over the 4,6-pattern.

Step 3: Identify and Name the Substituents. The substituents are a bromine atom at position 2 (named "bromo") and an ethyl group at position 4 (named "ethyl").

Step 4: Assemble the Full IUPAC Name. The substituents are listed in alphabetical order, followed by the name of the parent chain.

The final IUPAC name is 2-bromo-4-ethylcyclohexan-1-one .

Visualization of the Naming Process

References

In-Depth Spectroscopic Analysis of 2-Bromo-1-cyclohexylethanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the versatile synthetic intermediate, 2-bromo-1-cyclohexylethanone (C₈H₁₃BrO).[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this alpha-haloketone. The causality behind experimental choices in acquiring this data is explained, ensuring a blend of theoretical understanding and practical application. This guide is structured to serve as a valuable reference for the characterization and utilization of this compound in complex organic synthesis.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a member of the bromoketone class of compounds, is a valuable building block in organic synthesis.[1][3] Its utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for its application in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations.

This guide provides an in-depth examination of the expected spectroscopic data for this compound, offering insights into the structural information that can be gleaned from each analytical technique.

Molecular Structure and Properties:

PropertyValueSource
Chemical Formula C₈H₁₃BrO[1][2][3]
Molecular Weight 205.09 g/mol [1][3]
CAS Number 56077-28-2[1]
Appearance Colorless to pale yellow liquid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR spectra of this compound involves dissolving the sample in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), which is chemically inert and has a well-defined residual solvent peak.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Employ a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon atom.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Diagram of the NMR Workflow:

Caption: Workflow for NMR data acquisition.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.2 - 4.4Singlet2H-CH₂BrProtons on the carbon adjacent to the bromine atom are significantly deshielded by the electronegative halogen. The absence of adjacent protons results in a singlet.
~2.5 - 2.8Multiplet1H-CH(CO)-The methine proton on the cyclohexyl ring, alpha to the carbonyl group, is deshielded by the electron-withdrawing effect of the carbonyl. It will appear as a multiplet due to coupling with the adjacent methylene protons.
~1.1 - 2.0Multiplets10HCyclohexyl -CH₂-The remaining methylene protons of the cyclohexyl ring will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum.
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~200 - 210C=OThe carbonyl carbon is highly deshielded and appears at a characteristic downfield chemical shift.
~45 - 55-CH(CO)-The methine carbon of the cyclohexyl ring alpha to the carbonyl group is deshielded.
~30 - 40-CH₂BrThe carbon attached to the bromine atom is deshielded by the electronegative halogen.
~25 - 30Cyclohexyl -CH₂-The remaining methylene carbons of the cyclohexyl ring appear in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

Modern IR analysis is often performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

Diagram of the IR Spectroscopy Workflow:

Clean ATR Crystal Clean ATR Crystal Acquire Background Spectrum Acquire Background Spectrum Clean ATR Crystal->Acquire Background Spectrum Apply Sample Apply Sample Acquire Background Spectrum->Apply Sample Acquire Sample Spectrum Acquire Sample Spectrum Apply Sample->Acquire Sample Spectrum Data Analysis Data Analysis Acquire Sample Spectrum->Data Analysis

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by a strong absorption band due to the carbonyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1715StrongC=O stretchKetone
2850 - 2950Medium-StrongC-H stretchAliphatic (Cyclohexyl and -CH₂Br)
1450MediumC-H bendMethylene scissoring
600 - 700Medium-StrongC-Br stretchAlkyl bromide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This causes the ejection of an electron, forming a molecular ion (M⁺˙).

  • Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce smaller, charged fragments.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Diagram of the Mass Spectrometry Fragmentation Pathway:

M [C₈H₁₃BrO]⁺˙ m/z = 204/206 M_minus_Br [C₈H₁₃O]⁺ m/z = 125 M->M_minus_Br - Br• M_minus_CH2Br [C₇H₁₁O]⁺ m/z = 111 M->M_minus_CH2Br - •CH₂Br CH2Br [CH₂Br]⁺ m/z = 93/95 M->CH2Br α-cleavage Cyclohexyl [C₆H₁₁]⁺ m/z = 83 M_minus_Br->Cyclohexyl - CO

Caption: Plausible EI fragmentation of this compound.

Mass Spectrum Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine.

Expected Mass Spectral Data:

m/zInterpretationRationale
204/206Molecular Ion (M⁺˙)The presence of two peaks of approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
125[M - Br]⁺Loss of a bromine radical from the molecular ion.
111[M - CH₂Br]⁺Alpha-cleavage with loss of the bromomethyl radical.
93/95[CH₂Br]⁺The bromomethyl cation, also showing the characteristic bromine isotopic pattern.
83[C₆H₁₁]⁺The cyclohexyl cation, resulting from cleavage of the bond between the cyclohexyl ring and the carbonyl group.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous structural confirmation. The data presented in this guide, derived from established principles of spectroscopic interpretation, serves as a reliable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity and success of research and development endeavors.

References

The Enduring Reactivity of α-Bromo Ketones: A Legacy of Discovery and a Frontier of Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of a Reactive Intermediate

In the grand tapestry of organic synthesis, certain functional groups emerge as exceptionally versatile and powerful building blocks. Among these, the α-bromo ketone moiety holds a privileged status. The introduction of a bromine atom at the α-position to a carbonyl group dramatically alters the molecule's electronic landscape, transforming it into a highly reactive intermediate poised for a diverse array of synthetic transformations.[1] This inherent reactivity has made α-bromo ketones indispensable precursors in the construction of complex molecular architectures, from fundamental organic structures to life-saving pharmaceuticals.[2] This guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies surrounding α-bromo ketones, offering field-proven insights for professionals in chemical research and drug development.

A Historical Retrospective: From Serendipitous Discovery to Mechanistic Understanding

The journey of the α-bromo ketone is not one of a single, celebrated discovery but rather a gradual unveiling of its synthetic potential. While the exact first synthesis is difficult to pinpoint in the annals of 19th-century organic chemistry, the preparation of bromoacetone, one of the simplest α-bromo ketones, was described by N. Sokolowsky in that era.[3] Early methodologies were often direct and forceful, relying on the reaction of a ketone with elemental bromine, frequently in the presence of a catalytic acid.[3]

A pivotal moment in the history of α-bromo ketones was the discovery of the Favorskii rearrangement in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii.[4][5] This base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, or ring-contracted products in the case of cyclic substrates, was a landmark discovery that showcased the unique synthetic utility of these compounds.[6][7][8] The Favorskii rearrangement not only provided a novel method for carbon skeleton manipulation but also spurred further investigation into the fundamental reactivity of α-halo ketones.

The Cornerstone of Reactivity: Understanding the Alpha-Bromination Mechanism

The most common and fundamental method for the synthesis of α-bromo ketones is the acid-catalyzed halogenation of a ketone.[9] This reaction proceeds through a critical intermediate: the enol. The entire process is a testament to the principles of keto-enol tautomerism and electrophilic attack.

The mechanism unfolds in a series of well-defined steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[10]

  • Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes an α-hydrogen, leading to the formation of an enol. This tautomerization is the rate-determining step of the reaction.[11] The formation of the enol is crucial as it transforms the α-carbon from an electrophilic to a nucleophilic center.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).[10][12] This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion.

  • Deprotonation: Finally, a weak base removes the proton from the carbonyl oxygen, regenerating the carbonyl group and yielding the final α-bromo ketone product.[10]

Kinetic studies have provided strong evidence for this mechanism. The observation that the rate of halogenation is independent of the halogen concentration but dependent on the ketone and acid catalyst concentrations supports the formation of the enol as the slow step.[11] Furthermore, deuterium exchange experiments, where α-hydrogens are replaced with deuterium under acidic conditions at the same rate as halogenation, provide compelling evidence for the involvement of a common enol intermediate.[11]

Acid-Catalyzed Alpha-Bromination of a Ketone cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack and Product Formation Ketone Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Rate-determining) Oxonium_Ion Oxonium Ion Enol->Oxonium_Ion + Br₂ Bromine Br₂ Alpha_Bromo_Ketone α-Bromo Ketone Oxonium_Ion->Alpha_Bromo_Ketone - H⁺

Figure 1: Mechanism of Acid-Catalyzed Alpha-Bromination.

A Survey of Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of α-bromo ketones has evolved significantly from its early beginnings, with modern methods offering greater selectivity, milder reaction conditions, and access to chiral products.

Classical Methods: The Workhorse Reagents

For decades, the standard laboratory procedure for α-bromination has involved the use of elemental bromine (Br₂) in a suitable solvent, often with an acid catalyst.[13] Acetic acid is a commonly employed solvent as it can also serve as the acid catalyst.[12][14] While effective, this method has its drawbacks, including the hazardous nature of elemental bromine and the potential for over-bromination to form di- and tri-brominated products, especially under basic conditions which can lead to the haloform reaction.[3][9]

Modern Reagents and Approaches: Towards Greater Control and Sustainability

The quest for milder and more selective brominating agents has led to the widespread adoption of N-Bromosuccinimide (NBS).[10] NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It serves as a source of electrophilic bromine and is particularly useful for a variety of bromination reactions.

In recent years, there has been a significant push towards developing "greener" and more efficient protocols. These include:

  • Continuous Flow Synthesis: This technique offers improved safety and scalability for the α-bromination of ketones.[2][13]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and often cleaner product formation.[2][13]

  • Novel Brominating Agents: A variety of other brominating agents have been developed, each with its own specific applications and advantages.[15][16]

The Frontier of Asymmetric Synthesis

The synthesis of enantiomerically pure α-bromo ketones is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a molecule can dictate its biological activity. The development of organocatalytic asymmetric α-bromination represents a major breakthrough in this area.[17][18][19] Chiral catalysts, such as proline derivatives, can facilitate the enantioselective formation of the enol or enamine intermediate, leading to the preferential formation of one enantiomer of the α-bromo ketone product.[20][21]

A Comparative Look at Brominating Agents

The choice of brominating agent is a critical parameter in the synthesis of α-bromo ketones and can significantly impact the reaction's outcome.

Brominating AgentFormulaKey AdvantagesKey Disadvantages
Elemental Bromine Br₂Inexpensive, readily availableHighly corrosive and toxic, can lead to over-bromination
N-Bromosuccinimide C₄H₄BrNO₂Solid, easier and safer to handle than Br₂Can be more expensive than Br₂
Pyridinium Tribromide C₅H₅NHBr₃Solid, mild brominating agentCan be less reactive than Br₂
Copper(II) Bromide CuBr₂Useful for specific substrates, can offer different selectivityStoichiometric amounts of copper salts are often required

In the Laboratory: Experimental Protocols

To provide a practical context, the following are representative step-by-step protocols for the α-bromination of a ketone.

Classical Protocol: α-Bromination of Acetophenone using Bromine in Acetic Acid

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium bisulfite solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to isolate α-bromoacetophenone.

Modern Protocol: α-Bromination of Cyclohexanone using N-Bromosuccinimide (NBS)

Materials:

  • Cyclohexanone

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (or another suitable solvent)

  • A catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium sulfite solution (saturated)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of an acid catalyst in carbon tetrachloride.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium sulfite solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromocyclohexanone.

  • Purify the product by vacuum distillation.

General Experimental Workflow for Alpha-Bromination Start Start: Combine Ketone and Solvent Add_Reagent Add Brominating Agent (e.g., Br₂ or NBS) and Catalyst Start->Add_Reagent Reaction Reaction at Controlled Temperature Add_Reagent->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Purification Purification (e.g., Distillation, Crystallization) Drying->Purification Product Isolated α-Bromo Ketone Purification->Product

Figure 2: General Experimental Workflow for Alpha-Bromination.

The Synthetic Versatility of α-Bromo Ketones

The true value of α-bromo ketones lies in their ability to serve as versatile intermediates for a wide range of subsequent transformations.

Synthesis of α,β-Unsaturated Ketones

One of the most common applications of α-bromo ketones is their conversion to α,β-unsaturated ketones through a dehydrobromination reaction.[11][14][22] This elimination reaction is typically carried out using a non-nucleophilic base, such as pyridine or lithium carbonate, to avoid competing substitution reactions.[11] The resulting α,β-unsaturated carbonyl moiety is a key structural feature in many natural products and pharmaceuticals.

The Favorskii Rearrangement Revisited

As previously mentioned, the Favorskii rearrangement is a powerful tool for skeletal reorganization.[5][6] The reaction proceeds through a cyclopropanone intermediate, which is then opened by a nucleophile.[8] This rearrangement has been famously employed in the synthesis of highly strained molecules, such as cubane.[7]

Favorskii Rearrangement Alpha_Bromo_Ketone α-Bromo Ketone Enolate Enolate Alpha_Bromo_Ketone->Enolate + Base (-H⁺) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Tetrahedral_Intermediate Tetrahedral Intermediate Cyclopropanone->Tetrahedral_Intermediate + Nucleophile (e.g., ⁻OH) Product Carboxylic Acid Derivative Tetrahedral_Intermediate->Product Ring Opening

Figure 3: The Favorskii Rearrangement Mechanism.

Conclusion: A Timeless Tool for Chemical Innovation

From their early, somewhat brute-force syntheses to the highly sophisticated and stereoselective methods of today, α-bromo ketones have remained a cornerstone of organic synthesis. Their inherent reactivity, coupled with the ever-expanding toolkit of synthetic methodologies for their preparation, ensures their continued relevance in the pursuit of novel molecules with valuable properties. For researchers and scientists in drug development and beyond, a deep understanding of the discovery, history, and synthetic nuances of α-bromo ketones is not merely an academic exercise but a practical necessity for driving chemical innovation forward.

References

Theoretical studies on 2-Bromo-1-cyclohexylethanone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-Bromo-1-cyclohexylethanone

Abstract

This compound (CAS: 56077-28-2) is a bifunctional molecule of significant interest in synthetic organic chemistry.[1][2] As an α-bromoketone, its reactivity is dictated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromine), and the enolizable α'-protons on the cyclohexyl ring.[3][4] This guide provides a comprehensive theoretical examination of its conformational preferences and the mechanistic underpinnings of its primary reaction pathways, including nucleophilic substitution, elimination, and the Favorskii rearrangement. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.[1][3]

Molecular Structure and Synthesis

This compound, with the chemical formula C₈H₁₃BrO, possesses a secondary α-carbon that is both activated by a carbonyl group and functionalized with a bromine atom.[5] This unique arrangement makes it a potent electrophile and a precursor for various transformations.

Conformational Analysis: The Key to Reactivity

The reactivity of cyclic compounds is inextricably linked to their conformational preferences. For 2-halocyclohexanones, a dynamic equilibrium exists between conformers where the halogen is in an axial or equatorial position.[6] Studies have shown that the axial conformer is often favored in non-polar solvents, while the equatorial form is more stable in polar solvents.[6][7] This preference is governed by a delicate balance of steric hindrance and stereoelectronic effects, such as the stabilizing interaction between the lone pair of the halogen and the π* orbital of the carbonyl group (nX–π*CO).[6] For 2-bromocyclohexanone, the halogen-oxygen interaction is considered almost zero, but the conformational equilibrium remains highly solvent-dependent.[6][8] The specific conformation of this compound dictates the geometric relationship between the bromine atom and adjacent protons, which is critical for stereoselective reactions like E2 eliminations.

G cluster_axial Axial Conformer (Favored in non-polar solvents) cluster_equatorial Equatorial Conformer (Favored in polar solvents) Axial Axial Equatorial Equatorial Axial->Equatorial Solvent Polarity

Figure 1: Conformational equilibrium of the brominated cyclohexyl ring.
Synthesis via α-Bromination

The most common synthesis of this compound is the direct α-bromination of its parent ketone, 1-cyclohexylethanone.[3][9][10] This reaction typically proceeds under acidic conditions, where the acid catalyzes the formation of a nucleophilic enol intermediate.[11][12] This enol then attacks molecular bromine (Br₂) to yield the final α-brominated product. The reaction is generally regioselective for the less-substituted α-carbon (the methyl group) due to kinetic control.

G Start 1-Cyclohexylethanone Protonated Protonated Ketone Start->Protonated + H⁺ Enol Enol Intermediate (Nucleophile) Protonated->Enol - H⁺ (Rate-determining) Complex Intermediate Complex Enol->Complex Attacks Br₂ Bromine Br₂ (Electrophile) Bromine->Complex Product This compound Complex->Product - H⁺, - Br⁻

Figure 2: Acid-catalyzed α-bromination workflow.

Core Reactivity Pathways

The dual functionality of this compound gives rise to several key reaction pathways. The choice of reagents and conditions determines which pathway predominates.

Nucleophilic Substitution (Sₙ2 & Sₙ1)

The carbon atom bearing the bromine is highly electrophilic due to the inductive electron withdrawal by both the adjacent carbonyl group and the bromine atom.[4] This makes it a prime target for nucleophilic attack.

  • Sₙ2 Mechanism: With strong, unhindered nucleophiles, the reaction typically proceeds via a concerted Sₙ2 mechanism. The nucleophile attacks the α-carbon from the backside, displacing the bromide ion and leading to an inversion of configuration if the carbon is chiral. The steric bulk of the cyclohexyl group can hinder this approach compared to a simple alkyl chain.[13]

  • Sₙ1 Mechanism: In the presence of a weak nucleophile and a polar protic solvent, an Sₙ1 mechanism may compete.[14] This involves the initial, rate-limiting departure of the bromide ion to form a carbocation intermediate, which is then rapidly captured by the nucleophile. This pathway is less common for secondary halides unless carbocation stability is enhanced.[14]

G Substrate This compound TS [Nu---C---Br]⁻ Transition State Substrate->TS Backside Attack Nucleophile Nu:⁻ Nucleophile->TS Product Substituted Product TS->Product Inversion of Stereochemistry LeavingGroup Br⁻ TS->LeavingGroup

Figure 3: Generalized Sₙ2 pathway at the α-carbon.
Elimination Reactions (E2)

When treated with a strong, sterically hindered base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone.[11] The most common mechanism is the concerted E2 pathway, which has strict stereoelectronic requirements.

For an E2 reaction to occur in a cyclohexane system, the leaving group (bromine) and a proton on the adjacent (β) carbon must be in an anti-periplanar (trans-diaxial) arrangement.[15][16] This means that only β-protons that are axial to an axial bromine can be removed. This requirement often dictates the regiochemical outcome, which may override Zaitsev's rule (which predicts the most substituted alkene will be the major product).[17][18][19] Therefore, the product distribution is highly dependent on the conformational equilibrium of the starting material.

G Start Substrate (Axial Br) TS Anti-periplanar Transition State Start->TS β-H Abstraction Base Base:⁻ Base->TS Product α,β-Unsaturated Ketone TS->Product C=C bond forms, Br⁻ leaves Byproducts H-Base + Br⁻

Figure 4: Stereoelectronic requirement for E2 elimination.
Favorskii Rearrangement

Perhaps the most notable reaction of α-haloketones with enolizable α'-hydrogens is the Favorskii rearrangement.[20][21] This base-catalyzed reaction transforms this compound into a cyclopentanecarboxylic acid derivative, achieving a ring contraction.[22]

The mechanism is initiated by the abstraction of an acidic α'-proton (on the cyclohexyl ring) to form an enolate.[23] This is followed by an intramolecular Sₙ2 reaction where the enolate attacks the carbon bearing the bromine, forming a strained bicyclic cyclopropanone intermediate.[20][22] The base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of the cyclopropanone. The subsequent collapse of this tetrahedral intermediate involves the cleavage of one of the bonds in the three-membered ring to yield the most stable carbanion, which is then protonated to give the final product.[20][24]

  • With Hydroxide (NaOH): The product is a cyclopentanecarboxylic acid salt.[22]

  • With an Alkoxide (NaOR): The product is a cyclopentanecarboxylic acid ester.[20][22]

G A This compound B Enolate Formation A->B -OR⁻, +H⁺ C Cyclopropanone Intermediate (Bicyclic) B->C Intramolecular Sₙ2 D Nucleophilic Attack (by OR⁻) C->D +OR⁻ E Tetrahedral Intermediate D->E F Ring Opening E->F Carbonyl Reformation G Carbanion Intermediate F->G Forms stable carbanion H Protonation G->H +HOR I Cyclopentane Ester Product H->I

Figure 5: Key stages of the Favorskii Rearrangement.

Quantitative Reactivity Data

The reactivity of α-haloketones in Sₙ2 reactions is significantly enhanced compared to their corresponding alkyl halide analogs. This is attributed to the electron-withdrawing effect of the carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic.[4]

Reactant TypeRelative Rate of Sₙ2 Reaction with NucleophileCausality
Alkyl Bromide (e.g., Bromocyclohexane)1Baseline reactivity.
α-Bromo Ketone (e.g., 2-Bromocyclohexanone)>1000Inductive effect of C=O group increases polarity of C-Br bond and stabilizes the transition state.[4]

Table 1: Comparative reactivity of α-bromo ketones in Sₙ2 reactions.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for α-bromination of ketones.[9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclohexylethanone (1.0 eq) in methanol at 0 °C (ice bath).

  • Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the stirred solution. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction: Stir the reaction mixture for 2-4 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the mixture into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Workup: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.[9]

Protocol: Favorskii Rearrangement to Ethyl Cyclopentanecarboxylate

This protocol is a representative example of a base-catalyzed rearrangement.[20][23]

  • Base Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a fresh solution of sodium ethoxide in anhydrous ethanol from sodium metal (1.1 eq) and anhydrous ethanol. Cool the solution to 0 °C.

  • Addition: Add a solution of this compound (1.0 eq) in anhydrous diethyl ether via cannula to the sodium ethoxide solution.[23]

  • Reaction: Allow the resulting slurry to warm to room temperature and then heat to reflux (approx. 50-60 °C) for 4-6 hours.[23]

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with diethyl ether.

  • Workup: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the desired ethyl cyclopentanecarboxylate product.[23]

Conclusion

The theoretical framework governing the reactivity of this compound is a rich interplay of conformational, steric, and electronic effects. Its behavior as an electrophile in substitution and elimination reactions is potent and stereochemically sensitive, while its ability to undergo the Favorskii rearrangement provides an elegant pathway for ring contraction. A thorough understanding of these underlying principles is paramount for researchers aiming to exploit this powerful chemical intermediate in the rational design and synthesis of novel compounds.

References

The Bromoketone Blueprint: A Technical Guide to Harnessing Reactive Intermediates in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Bromoketones, a class of organic compounds characterized by a bromine atom adjacent to a carbonyl group, represent a cornerstone of synthetic and medicinal chemistry. Their inherent dual reactivity, stemming from the electrophilic nature of both the α-carbon and the carbonyl carbon, renders them exceptionally versatile building blocks. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the multifaceted applications of bromoketones. We will delve into their pivotal role as precursors to a diverse array of heterocyclic scaffolds, their strategic application in ring-contraction reactions for accessing strained cyclic systems, and their growing importance as covalent inhibitors for targeting challenging enzymatic targets. This guide is designed to not only furnish detailed experimental protocols but also to provide the underlying mechanistic rationale, empowering researchers to innovate and adapt these powerful intermediates for their specific drug discovery endeavors.

The Strategic Advantage of the α-Bromoketone Motif

The utility of α-bromoketones in medicinal chemistry is rooted in their predictable yet powerful reactivity. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack. Simultaneously, the carbonyl group itself is a site for a myriad of classical chemical transformations. This duality allows for a diverse range of synthetic manipulations, from simple substitutions to complex, multi-step cascade reactions.

Understanding the physicochemical properties of bromoketones is crucial for their effective application in drug design. The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target. While often viewed as reactive intermediates, the principles governing their stability and reactivity can be harnessed to design molecules with desired pharmacokinetic and pharmacodynamic profiles.

Bromoketones as Linchpins in Heterocyclic Synthesis

The construction of heterocyclic ring systems is a fundamental pursuit in medicinal chemistry, as these scaffolds are prevalent in a vast number of approved drugs. α-Bromoketones serve as indispensable starting materials for the synthesis of a wide variety of nitrogen-, sulfur-, and oxygen-containing heterocycles.

The Hantzsch Thiazole Synthesis: A Robust and Versatile Classic

The Hantzsch thiazole synthesis, a venerable reaction in organic chemistry, remains a highly reliable method for the construction of the thiazole ring, a common motif in pharmaceuticals. The reaction involves the condensation of an α-haloketone with a thioamide.

Causality in Experimental Design: The choice of solvent and base is critical in the Hantzsch synthesis. A polar protic solvent like ethanol is often used to facilitate the dissolution of the starting materials and to participate in the proton transfer steps of the mechanism. The reaction is typically self-catalyzed by the basicity of the thioamide, but in some cases, a mild, non-nucleophilic base can be added to accelerate the initial SN2 reaction.

Hantzsch_Thiazole_Synthesis reagents α-Bromoketone + Thioamide sn2 Nucleophilic Attack (S-alkylation) reagents->sn2 SN2 cyclization Intramolecular Cyclization sn2->cyclization dehydration Dehydration cyclization->dehydration thiazole Thiazole Product dehydration->thiazole

General Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1]

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.38 g, 5.0 mmol) in 20 mL of ethanol.

  • Reaction: Stir the mixture at room temperature for 15 minutes. A precipitate may begin to form.

  • Heating: Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Neutralization: Slowly add a 5% aqueous solution of sodium carbonate with stirring until the mixture is neutral to litmus paper. This will precipitate the free base of the thiazole.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Oxazole Synthesis: Accessing Another Privileged Scaffold

The oxazole ring is another key heterocyclic motif found in numerous biologically active compounds. α-Bromoketones can be readily converted to oxazoles through condensation with amides or their synthetic equivalents.

Causality in Experimental Design: The choice of the amide component and the reaction conditions can influence the regioselectivity and yield of the oxazole synthesis. For instance, using benzylamine derivatives in the presence of an oxidizing agent like iodine allows for a one-pot synthesis of polysubstituted oxazoles.[2][3]

Oxazole_Synthesis start α-Bromoketone + Amide/Amine condensation Condensation start->condensation cyclization Intramolecular Cyclization condensation->cyclization oxidation_dehydration Oxidation/ Dehydration cyclization->oxidation_dehydration oxazole Oxazole Product oxidation_dehydration->oxazole

General Pathway for Oxazole Synthesis from α-Bromoketones.

Experimental Protocol: Iodine-Mediated Synthesis of 2,5-Diphenyloxazole [3]

  • Reaction Setup: To a solution of 2-bromoacetophenone (1.0 mmol) and benzylamine (1.2 mmol) in 5 mL of DMF, add potassium carbonate (2.0 mmol) and iodine (2.2 mmol).

  • Reaction: Stir the reaction mixture at 80 °C for the time indicated by TLC monitoring.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

The Favorskii Rearrangement: A Gateway to Strained Ring Systems

The Favorskii rearrangement is a powerful carbon-skeleton rearrangement of α-haloketones that proceeds in the presence of a base to yield carboxylic acid derivatives.[4][5][6] In the case of cyclic α-bromoketones, this reaction results in a ring contraction, providing access to smaller, often strained, carbocyclic systems that can be valuable scaffolds in drug discovery. A notable example is its application in the synthesis of cubane.[3]

Mechanism and Stereoelectronic Control: The generally accepted mechanism involves the formation of a cyclopropanone intermediate. The stereochemical outcome of the reaction is dictated by the conformation of the enolate and the subsequent intramolecular SN2 displacement of the bromide. The ring opening of the cyclopropanone intermediate is regioselective, typically proceeding to form the more stable carbanion.

Favorskii_Rearrangement bromoketone α-Bromoketone enolate Enolate Formation bromoketone->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 nucleophilic_attack Nucleophilic Attack cyclopropanone->nucleophilic_attack Nucleophile ring_opening Ring Opening nucleophilic_attack->ring_opening product Carboxylic Acid Derivative ring_opening->product

Mechanism of the Favorskii Rearrangement.

Experimental Protocol: Ring Contraction of 2-Bromocyclohexanone [7]

  • Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add freshly cut sodium metal (2.2 equivalents) to anhydrous methanol at 0 °C. Stir until all the sodium has reacted.

  • Reaction Setup: In a separate flask, dissolve 2-bromocyclohexanone (1.0 equivalent) in anhydrous diethyl ether.

  • Addition: Transfer the solution of 2-bromocyclohexanone to the sodium methoxide solution at 0 °C via cannula.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 55 °C with vigorous stirring for 4 hours.

  • Work-up and Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl cyclopentanecarboxylate.

Bromoketones as Covalent Inhibitors: Targeting the Undruggable

Covalent inhibitors have witnessed a resurgence in drug discovery, offering a strategy to achieve high potency and prolonged duration of action, particularly for challenging targets. α-Bromoketones, as electrophilic warheads, are well-suited for the design of covalent inhibitors that target nucleophilic amino acid residues in enzyme active sites.

Mechanism of Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The active site of these enzymes features a highly nucleophilic cysteine residue. α-Bromoketones can act as irreversible inhibitors by forming a covalent bond with this catalytic cysteine via an SN2 reaction, thereby inactivating the enzyme.

Rational Design Principles: The design of selective covalent inhibitors requires a careful balance of reactivity and specificity. The "warhead" (the bromoketone moiety) must be sufficiently reactive to form a covalent bond with the target cysteine, but not so reactive that it indiscriminately reacts with other biological nucleophiles, leading to off-target toxicity. The non-covalent binding interactions of the inhibitor scaffold with the enzyme's active site play a crucial role in positioning the warhead for efficient and selective covalent modification.

Cysteine_Protease_Inhibition enzyme_inhibitor Enzyme-Inhibitor Non-covalent Complex sn2_attack Nucleophilic Attack (Cys Thiolate on α-Carbon) enzyme_inhibitor->sn2_attack SN2 covalent_adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) sn2_attack->covalent_adduct

Covalent Inhibition of a Cysteine Protease by an α-Bromoketone.
Case Study: α-Haloketones in the Synthesis of HIV Protease Inhibitors

The synthesis of several approved HIV protease inhibitors, such as Atazanavir and Darunavir, relies on key intermediates derived from α-haloketones.[2][7] These chiral α-haloketones are typically prepared from N-protected amino acids, highlighting the importance of this class of compounds in accessing complex and stereochemically rich pharmaceutical agents. While the final drugs themselves may not contain the bromoketone moiety, its role as a reactive handle in a crucial synthetic step is indispensable.

Table 1: Key α-Haloketone Intermediates in Antiretroviral Synthesis

HIV Protease InhibitorKey α-Haloketone IntermediateSynthetic Utility
AtazanavirChiral α-chloro ketonePrecursor to the amino-epoxide core
DarunavirChiral α-halo ketoneBuilding block for the bis-THF moiety

Laboratory Best Practices and Safety Considerations

α-Bromoketones are potent lachrymators and are toxic. Therefore, strict adherence to safety protocols is paramount when handling these reagents.

  • Engineering Controls: All manipulations involving α-bromoketones should be conducted in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Use a spatula or powder funnel for transferring solids.

  • Waste Disposal: Dispose of all bromoketone-containing waste in appropriately labeled hazardous waste containers.

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion and Future Perspectives

The α-bromoketone moiety continues to be a workhorse in medicinal chemistry, enabling the efficient synthesis of complex molecular architectures and providing a powerful tool for the design of targeted covalent inhibitors. As our understanding of disease biology deepens and the demand for novel therapeutics grows, the versatility of bromoketones will undoubtedly continue to be exploited in innovative ways. Future research in this area will likely focus on the development of novel, more selective brominating agents, the application of bromoketones in biocatalysis and flow chemistry for more sustainable synthetic processes, and the design of next-generation covalent drugs with improved safety profiles. The foundational knowledge and experimental protocols detailed in this guide provide a solid platform for researchers to build upon as they harness the potential of bromoketones to address the pressing medical challenges of our time.

References

Synonyms and alternative names for 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-1-cyclohexylethanone: Nomenclature, Properties, and Synthetic Protocols

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 56077-28-2), a key α-bromoketone intermediate in organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's extensive nomenclature and synonyms, offering clarity on its various identifiers. It details its crucial physicochemical properties, outlines a robust, step-by-step synthetic protocol from its precursor, 1-cyclohexylethanone, and discusses its reactivity and applications. By synthesizing technical data with practical, field-proven insights, this guide serves as an authoritative resource for the safe handling, synthesis, and strategic utilization of this compound in complex molecular design and development.

Chemical Identity and Nomenclature

This compound is an organic compound featuring a cyclohexyl group attached to a bromoacetyl moiety.[1] Its classification as an α-haloketone makes it a highly reactive and versatile building block in synthetic chemistry. The bromine atom, positioned on the carbon alpha to the carbonyl group, is an excellent leaving group, making the compound a potent electrophile for various nucleophilic substitution reactions.

Understanding the array of names and identifiers for a chemical is paramount for accurate literature searches, procurement, and regulatory compliance. The following diagram and tables consolidate the primary identifiers and common synonyms for this compound.

cluster_main Core Compound Identity cluster_identifiers Key Identifiers cluster_class Chemical Classification & Analogs Compound This compound C₈H₁₃BrO CAS CAS Number 56077-28-2 Compound->CAS is uniquely identified by IUPAC IUPAC Name This compound Compound->IUPAC is systematically named InChIKey InChIKey ADLIDZNESKOPIP-UHFFFAOYSA-N Compound->InChIKey has hash identifier Class Class α-Bromoketone Compound->Class is classified as Analog Structural Analog Phenacyl Bromide Class->Analog related to

Caption: Relationship between this compound and its key identifiers.

Table 1: Primary Chemical Identifiers
Identifier TypeValueSource(s)
CAS Number 56077-28-2[2][3][4][5][6]
Molecular Formula C₈H₁₃BrO[2][3][4][5][6]
Molecular Weight 205.09 g/mol [2][3][6]
IUPAC Name This compound[2][5]
InChI InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2[2][4][5]
InChIKey ADLIDZNESKOPIP-UHFFFAOYSA-N[2][5]
Canonical SMILES C1CCC(CC1)C(=O)CBr[2][6]
EC Number 611-350-4[5]
Table 2: Common Synonyms and Alternative Names

The various synonyms for this compound arise from different systematic and common naming conventions. Understanding these alternatives is crucial for comprehensive database searching.

SynonymSource(s)
2-Bromo-1-cyclohexylethan-1-one[1][3][5]
Bromomethyl cyclohexyl ketone[1][7]
(Bromoacetyl)cyclohexane[1]
Cyclohexyl bromomethyl ketone[1]
Ethanone, 2-bromo-1-cyclohexyl-[4][8][9]
Bromoacetylcyclohexane[7]

Physicochemical and Spectroscopic Properties

The physical properties of this compound are essential for its handling, storage, and use in reactions. It is typically a colorless to pale yellow liquid.[1]

Table 3: Physical and Chemical Properties
PropertyValueSource(s)
Density 1.359 g/cm³[4]
Boiling Point 252.9 °C at 760 mmHg[4][10]
Flash Point 68.7 °C[4][10]
Refractive Index 1.503[4][10]
Vapor Pressure 0.0188 mmHg at 25°C[4]
Solubility Sparingly soluble in water, soluble in organic solvents.[1][11]

Spectroscopic data is critical for confirming the identity and purity of the synthesized compound. NMR spectroscopy is particularly informative. For this compound, the expected ¹H NMR spectrum in CDCl₃ would show a characteristic singlet for the two protons of the bromomethyl group (CH₂Br) at approximately δ 3.96 ppm and a series of multiplets for the cyclohexyl protons between δ 1.08-2.86 ppm.[9]

Synthesis and Mechanistic Insights

The most direct and common method for preparing this compound is through the α-bromination of its ketone precursor, 1-cyclohexylethanone (also known as cyclohexyl methyl ketone or acetylcyclohexane).[2][9][12]

Causality of Experimental Choice: This reaction is typically performed in a solvent like methanol at a low temperature (ice bath).[9] The low temperature is crucial to control the reaction rate and prevent over-bromination (the formation of di- or tri-brominated species). Methanol can act as a solvent and may also facilitate the reaction by promoting the formation of the enol or enolate intermediate, which is the nucleophilic species that attacks the bromine. The reaction proceeds via the electrophilic attack of bromine on the enol form of the ketone.

start Starting Material: 1-Cyclohexylethanone reaction α-Bromination Reaction (Ice Bath, 2 hr) start->reaction reagent Reagent: Bromine (Br₂) Solvent: Methanol reagent->reaction quench Quench with Water (Stir 4 hr) reaction->quench workup Workup: 1. Extraction (EtOAc/Hexane) 2. Wash (Water, K₂CO₃, Brine) 3. Dry (MgSO₄) quench->workup product Final Product: This compound workup->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the α-bromination of ketones.[9] It is designed to be a self-validating system where successful execution yields a product whose identity can be confirmed through standard analytical techniques.

Trustworthiness: Adherence to this protocol, particularly with respect to stoichiometry and temperature control, is critical for achieving high yield and purity.

Materials and Reagents:

  • 1-Cyclohexylethanone (Cyclohexyl methyl ketone)[13]

  • Bromine (Br₂)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.

  • This compound is a lachrymator and is harmful if swallowed, inhaled, or in contact with skin.[5][10] Handle with care.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-cyclohexylethanone (1.0 eq) in pre-cooled anhydrous methanol. Cool the flask in an ice bath with stirring.

  • Bromination: Slowly add bromine (1.0 eq) dropwise to the cooled solution via a dropping funnel. The bromine color should discharge as it reacts. Maintain the temperature at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to check for the consumption of the starting material.

  • Quenching: After 2 hours, add deionized water to the reaction mixture and continue stirring for an additional 4 hours.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a 3:1 mixture of ethyl acetate and hexane. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic layers and wash them sequentially with deionized water, saturated potassium carbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Characterization: The final product, this compound, should be obtained as a clear oil.[9] Confirm its identity and purity using ¹H NMR, ¹³C NMR, and/or mass spectrometry.

Applications in Research and Development

As a classic α-bromoketone, this compound is a powerful electrophilic building block. Its synthetic utility is analogous to that of the widely used phenacyl bromide and its derivatives.[14][15] The primary application lies in its reaction with various nucleophiles to construct more complex molecular architectures, which is a cornerstone of medicinal chemistry and materials science.

Key Reactions:

  • Synthesis of Heterocycles: It is an ideal starting material for synthesizing thiazoles, imidazoles, and other heterocyclic systems by reacting with thioamides, amines, and other binucleophilic reagents.

  • Favorskii Rearrangement: Treatment with a strong base can induce a Favorskii rearrangement to yield cyclohexylacetic acid derivatives.

  • Alkylation of Nucleophiles: It readily alkylates a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the cyclohexylacetyl group into a target molecule.

reactant This compound (Electrophile) reaction Sₙ2 Reaction reactant->reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH, Enolate) nucleophile->reaction product Substituted Product (Functionalized Ketone) reaction->product Forms new C-Nu bond Releases Br⁻

Caption: General reactivity pathway of this compound with nucleophiles.

Conclusion

This compound is a synthetically valuable compound whose identity is captured by a range of synonyms and systematic identifiers, with CAS Number 56077-28-2 being the most definitive. Its utility is rooted in the high reactivity of the α-bromo position, enabling its use as a versatile electrophile in the synthesis of complex organic molecules. A thorough understanding of its nomenclature, properties, and safe handling, as detailed in this guide, is essential for its effective application in research and development, particularly in the pharmaceutical and material science sectors.

References

Molecular weight and formula of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-1-cyclohexylethanone

Authored by: A Senior Application Scientist

Introduction: this compound is an α-haloketone that serves as a valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, possessing both a reactive carbon-bromine bond and a carbonyl group, allows for a wide array of chemical transformations. This guide provides an in-depth analysis of its chemical properties, synthesis, characterization, and safe handling, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-bromo-1-cyclohexylethan-1-one, is a key synthetic building block.[1] Its fundamental properties are summarized below.

Molecular Structure

The structure consists of a cyclohexyl ring attached to a bromoacetyl group. The presence of the bromine atom alpha to the carbonyl group is the primary determinant of its chemical reactivity.

Caption: Figure 1. Chemical Structure of this compound

Quantitative Data Summary

The key physicochemical properties are consolidated in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₁₃BrO[2][3][4][5]
Molecular Weight 205.09 g/mol [2][3][4][5]
IUPAC Name This compound[1][2][3]
CAS Number 56077-28-2[1][2][3][4][5]
Appearance Pale yellow or clear oil/liquid[6]
Canonical SMILES C1CCC(CC1)C(=O)CBr[3][5]
InChIKey ADLIDZNESKOPIP-UHFFFAOYSA-N[2][3]

Synthesis Protocols and Mechanistic Insights

The synthesis of this compound is typically achieved via the bromination of a suitable ketone precursor. The choice of method depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Direct Bromination of Cyclohexyl Methyl Ketone

This is a common and straightforward method involving the electrophilic substitution of an enol or enolate intermediate.

Causality: The reaction is initiated by the addition of elemental bromine to cyclohexyl methyl ketone.[6] The acidic or basic conditions often used in such reactions facilitate the formation of an enol or enolate, which is the nucleophilic species that attacks the bromine molecule. The electron-withdrawing carbonyl group activates the α-carbon, making it susceptible to bromination.

  • Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and thermometer, dissolve cyclohexyl methyl ketone (1.0 eq) in pre-cooled methanol (approx. 10 volumes).[6]

  • Reaction: Cool the solution in an ice bath to 0-5°C. Slowly add elemental bromine (1.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C.[6]

  • Stirring: After the addition is complete, allow the reaction mixture to stir for 2 hours at room temperature.[6]

  • Quenching: Add water (10 volumes) and continue stirring for an additional 4 hours.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a 3:1 mixture of ethyl acetate and hexane.[6]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a pale yellow oil.[6]

Figure 2. Workflow for Direct Bromination Synthesis start Start: Cyclohexyl Methyl Ketone in Methanol cool Cool to 0-5°C (Ice Bath) start->cool Preparation add_br2 Add Br₂ (1.0 eq) Dropwise cool->add_br2 Reagent Addition stir_rt Stir at Room Temp (2 hours) add_br2->stir_rt Reaction quench Quench with H₂O & Stir (4 hours) stir_rt->quench extract Extract with EtOAc/Hexane quench->extract Workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end End Product: This compound concentrate->end Isolation

Caption: Figure 2. Workflow for Direct Bromination Synthesis

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

¹H NMR Spectroscopy

The proton NMR spectrum provides definitive structural information. A reported spectrum shows characteristic peaks confirming the structure.[6]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
3.96Singlet (s)2H-CO-CH₂ -Br[6]
2.86 - 2.55Multiplet (m)1H-CH -(C=O)[6]
2.24 - 1.08Multiplet (m)10HCyclohexyl ring protons[6]

Expertise Insight: The singlet at 3.96 ppm is highly characteristic of the two protons on the carbon bearing the bromine atom. Its deshielded position is due to the combined electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. The absence of coupling confirms there are no protons on the adjacent carbonyl carbon.

Further characterization can be performed using ¹³C NMR, Infrared (IR) Spectroscopy to identify the C=O stretch, and Mass Spectrometry (MS) to confirm the molecular weight and isotopic pattern of bromine.[7]

Applications in Synthetic Chemistry

This compound is primarily utilized as a synthetic intermediate.[3] Its utility stems from the reactivity of the α-bromo ketone motif.

  • Alkylation of Nucleophiles: It is an excellent electrophile for the alkylation of various nucleophiles, including amines, thiols, and carbanions. This allows for the facile introduction of the cyclohexylacetyl group into more complex molecules, a common strategy in pharmaceutical development.[3]

  • Heterocycle Synthesis: It serves as a precursor for the synthesis of various heterocyclic systems, such as thiazoles (Hantzsch synthesis), imidazoles, and oxazoles. The two electrophilic centers (the carbonyl carbon and the α-carbon) can react with binucleophilic reagents to form five- or six-membered rings.

  • Favorskii Rearrangement: Under basic conditions, α-haloketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives (esters or amides, depending on the nucleophile used), providing a route to ring-contracted products.

The compound's role as a versatile building block makes it relevant for constructing molecular scaffolds with potential biological activities.[3][8]

Safety, Handling, and Storage

Due to its reactivity, this compound possesses significant hazards and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with multiple hazards, indicating the need for careful handling.[2]

Hazard CodeDescriptionClass
H302Harmful if swallowedAcute Toxicity, Oral
H314 / H315Causes severe skin burns and eye damage / Causes skin irritationSkin Corrosion/Irritation
H319Causes serious eye irritationSerious Eye Damage/Irritation
H312Harmful in contact with skinAcute Toxicity, Dermal
H332Harmful if inhaledAcute Toxicity, Inhalation
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9]

  • First Aid: In case of skin contact, immediately wash with copious amounts of water.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[9]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, refrigerated, and well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the material to enter drains or water courses.[9]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its predictable reactivity, established synthesis routes, and broad applicability in forming new carbon-carbon and carbon-heteroatom bonds ensure its continued relevance in both academic research and industrial drug development. However, its hazardous nature necessitates a thorough understanding of and adherence to strict safety protocols to ensure its effective and safe utilization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-1-cyclohexylethanone from cyclohexanone via acid-catalyzed α-bromination. The narrative delves into the underlying reaction mechanisms, offers a detailed, field-tested laboratory protocol, and emphasizes critical safety procedures. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing α-bromo ketones, which are versatile intermediates in the synthesis of more complex molecules.[1][2]

Introduction: The Synthetic Utility of α-Bromo Ketones

α-Halogenated ketones are pivotal building blocks in organic chemistry, prized for their dual reactivity. The carbonyl group can participate in a wide range of nucleophilic additions and condensations, while the adjacent carbon-halogen bond provides a reactive site for nucleophilic substitution and elimination reactions.[1][3] this compound (also known as bromomethyl cyclohexyl ketone) is a valuable intermediate used in the synthesis of pharmaceuticals and other complex organic structures.[1][2][4]

The most common and controlled method for synthesizing this compound is through the direct α-bromination of cyclohexanone. This application note focuses on the acid-catalyzed pathway, which offers superior selectivity for the desired mono-brominated product compared to base-catalyzed alternatives.

Mechanistic Insight: Acid-Catalyzed α-Bromination

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting potential issues. The acid-catalyzed α-bromination of a ketone does not involve a direct reaction between the ketone and bromine. Instead, it proceeds through a more nucleophilic enol intermediate.[3][5]

The overall mechanism can be dissected into four key steps:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr or acetic acid). This step increases the electrophilicity of the carbonyl carbon and, more importantly, facilitates the subsequent tautomerization.

  • Enol Formation (Rate-Determining Step): A base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon. This results in the formation of a C=C double bond, yielding the enol tautomer.[3] The formation of this enol is the slow, rate-determining step of the reaction.[6] Consequently, the overall reaction rate is dependent on the concentration of the ketone and the acid catalyst, but independent of the bromine concentration.[6][7]

  • Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine (Br₂) molecule. This step forms the new C-Br bond at the α-position and generates a bromide ion (Br⁻).[5]

  • Deprotonation and Regeneration of Catalyst: The resulting oxonium ion is deprotonated, typically by the bromide ion or another solvent molecule, to yield the final this compound product and regenerate the acid catalyst.[5]

This acid-catalyzed approach is highly effective for mono-bromination because the introduction of the electron-withdrawing bromine atom destabilizes the enol intermediate, making the formation of a second enol (and thus a second bromination) less favorable. In contrast, base-catalyzed halogenation proceeds via an enolate, and the resulting α-bromo ketone is more acidic than the starting material, leading to rapid polyhalogenation.[8][9][10]

Acid-Catalyzed Bromination Mechanism Mechanism of Acid-Catalyzed α-Bromination of Cyclohexanone cluster_0 Step 1 & 2: Enol Formation cluster_1 Step 3 & 4: Bromination Cyclohexanone Cyclohexanone ProtonatedKetone Protonated Ketone Cyclohexanone->ProtonatedKetone + H⁺ Enol Enol Intermediate (Nucleophile) ProtonatedKetone->Enol - H⁺ (Rate-Limiting) Bromine Br₂ Oxonium Oxonium Ion Enol->Oxonium + Br₂ Bromine->Oxonium Product This compound Oxonium->Product - H⁺

Caption: Acid-catalyzed mechanism for cyclohexanone bromination.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the α-bromination of ketones.[11]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Key Hazards
Cyclohexanone108-94-1C₆H₁₀O98.14Flammable, Harmful
Bromine7726-95-6Br₂159.81Highly Toxic, Corrosive, Oxidizer
Methanol67-56-1CH₄O32.04Highly Flammable, Toxic
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly Flammable, Eye Irritant
Hexane110-54-3C₆H₁₄86.18Highly Flammable, Health Hazard
Sodium Bicarbonate (Sat. Sol.)144-55-8NaHCO₃84.01Minimal
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Minimal

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Synthesis Procedure

WARNING: This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]

  • Reaction Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice bath. Add cyclohexanone (e.g., 2.4 mmol, 0.235 g) to the flask.

  • Solvent Addition: Add pre-chilled methanol (e.g., 3.0 mL) to the flask and stir until the cyclohexanone is fully dissolved.[11]

  • Bromine Addition: In the fume hood, carefully measure bromine (e.g., 2.4 mmol, 0.38 g, ~0.12 mL) and transfer it to an addition funnel. Add the bromine dropwise to the stirred cyclohexanone solution over 15-20 minutes. Maintain the reaction temperature at 0-5 °C. A color change from reddish-brown to pale yellow should be observed as the bromine is consumed.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.[11]

  • Quenching: Slowly add 3 mL of cold water to the reaction mixture and continue stirring for another 15 minutes to ensure any unreacted bromine is hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a 3:1 mixture of ethyl acetate:hexane (3 x 15 mL).[11]

  • Washing: Combine the organic layers and wash sequentially with:

    • 15 mL of deionized water

    • 15 mL of saturated sodium bicarbonate solution (to neutralize any residual acid)

    • 15 mL of brine (saturated NaCl solution)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the solution to remove the drying agent. Concentrate the solvent using a rotary evaporator to yield the crude product, this compound, which typically appears as a pale yellow oil.[11]

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Workflow for Synthesis of this compound A 1. Setup Dissolve Cyclohexanone in cold Methanol B 2. Bromination Slowly add Br₂ at 0-5 °C A->B C 3. Reaction Stir for 2 hours B->C D 4. Work-up Quench with H₂O C->D E 5. Extraction Use Ethyl Acetate/Hexane D->E F 6. Washing Wash with H₂O, NaHCO₃, Brine E->F G 7. Drying & Concentration Dry over Na₂SO₄, Rotovap F->G H 8. Final Product This compound (Oil) G->H

Caption: A step-by-step experimental workflow diagram.

Safety and Hazard Management

The chemicals used in this synthesis pose significant risks. A thorough understanding of these hazards is essential for safe execution.

ChemicalGHS PictogramsHazard Statements
Bromine Corrosive, Oxidizer, Acute Toxic, Environmental HazardFatal if inhaled (H330), Causes severe skin burns and eye damage (H314), Very toxic to aquatic life (H400).[14]
This compound Harmful, CorrosiveHarmful if swallowed (H302), Causes severe skin burns and eye damage (H314), Causes serious eye irritation (H319).[15]
Methanol Flammable, Acute Toxic, Health HazardHighly flammable liquid and vapor (H225), Toxic if swallowed, in contact with skin or if inhaled (H301, H311, H331), Causes damage to organs (H370).
  • Handling Bromine: Bromine is a volatile, highly corrosive liquid.[12] Always handle it in a chemical fume hood with the sash positioned as low as possible. Use compatible materials like glass or Teflon for transfer.[12] Never store bromine in polyethylene containers.[12] Have a neutralizing agent, such as a 5% sodium thiosulfate solution, readily available for spills.[16]

  • Product Hazards: The product, this compound, is a lachrymator (causes tearing) and is corrosive.[15] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Exposure Protocol:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[17] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[12] Seek immediate medical attention.

Product Characterization

Confirmation of the product structure and assessment of purity are critical.

  • Nuclear Magnetic Resonance (¹H NMR): This is one of the most definitive methods for characterization. For this compound, the expected signals are:

    • δ 3.96 (s, 2H): A singlet corresponding to the two protons on the carbon bearing the bromine atom (-CO-CH₂ -Br).[11]

    • δ 2.86-2.55 (m, 1H): A multiplet for the proton on the cyclohexyl ring adjacent to the carbonyl group (-CH -(C=O)-).[11]

    • δ 2.24-1.08 (m, 10H): A series of overlapping multiplets for the remaining 10 protons on the cyclohexyl ring.[11]

  • Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1710-1730 cm⁻¹ corresponding to the C=O stretch of the ketone.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. For C₈H₁₃BrO, the expected m/z values would be ~204 and ~206.

References

The Versatile Role of 2-Bromo-1-cyclohexylethanone in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of chemical building blocks, α-bromoketones stand out for their inherent reactivity and synthetic versatility. This guide provides an in-depth exploration of 2-Bromo-1-cyclohexylethanone, a key reagent whose structural features make it an invaluable precursor in the synthesis of a range of pharmaceutical compounds. We will delve into its core applications, provide detailed, field-proven protocols, and illuminate the chemical logic that underpins its utility in drug discovery.

Introduction to this compound: A Profile

This compound, with the chemical formula C₈H₁₃BrO, is a bifunctional organic molecule featuring a cyclohexyl ring, a ketone group, and a reactive bromine atom on the alpha-carbon to the carbonyl.[1][2] This combination of a nucleophilic center (the enolizable ketone) and a highly reactive electrophilic center (the carbon bearing the bromine) makes it a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Its utility is primarily centered on its ability to undergo nucleophilic substitution reactions, where the bromine atom is readily displaced by a wide array of nucleophiles.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 56077-28-2[2][4][5]
Molecular Formula C₈H₁₃BrO[1][4]
Molecular Weight 205.09 g/mol [1][4]
IUPAC Name 2-bromo-1-cyclohexylethan-1-one[1][5]
SMILES C1CCC(CC1)C(=O)CBr[1]

Core Application: A Gateway to Analgesics - The Synthesis of a Tramadol Intermediate

A significant application of this compound is its role as a precursor in the synthesis of the analgesic drug, Tramadol.[3][6][7] Tramadol is a centrally acting opioid analgesic used for treating moderate to moderately severe pain.[8] The key intermediate in many Tramadol syntheses is 2-(dimethylaminomethyl)cyclohexanone.[3][8] this compound provides a direct and efficient route to this crucial intermediate through a nucleophilic substitution reaction.

The causality behind this synthetic choice lies in the high reactivity of the α-bromo position. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack. Dimethylamine, a readily available and potent nucleophile, can efficiently displace the bromide ion to form the desired α-amino ketone.

Logical Workflow for the Synthesis of 2-(dimethylaminomethyl)cyclohexanone

The following diagram illustrates the logical progression from the starting material to the key Tramadol intermediate.

workflow Start This compound Reaction Nucleophilic Substitution with Dimethylamine Start->Reaction Reagent Intermediate 2-(dimethylaminomethyl)cyclohexanone (Key Tramadol Intermediate) Reaction->Intermediate Product End Further elaboration to Tramadol Intermediate->End Next Synthetic Step

Caption: Synthetic workflow from this compound to a key Tramadol intermediate.

Detailed Protocol: Synthesis of 2-(dimethylaminomethyl)cyclohexanone

This protocol is a self-validating system, with clear steps for reaction, workup, and purification.

Materials:

  • This compound (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 2.5 eq)

  • Triethylamine (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.5 eq) followed by the slow, dropwise addition of a 2.0 M solution of dimethylamine in THF (2.5 eq). The triethylamine acts as a base to neutralize the HBr formed during the reaction.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic byproducts and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-(dimethylaminomethyl)cyclohexanone, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure α-amino ketone.

Broader Applications in Pharmaceutical Scaffolding

The utility of this compound extends beyond the synthesis of a single analgesic. Its reactive nature makes it a valuable starting point for the construction of a diverse array of heterocyclic compounds and other pharmacologically relevant scaffolds.[9][10][11]

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are core structures in a vast number of approved drugs, exhibiting a wide range of biological activities including antiviral, anticonvulsant, and anticancer properties.[9][11] The α-bromoketone moiety can react with various dinucleophiles to form five, six, or seven-membered heterocyclic rings. For instance, reaction with thiourea can lead to the formation of aminothiazole derivatives, a privileged scaffold in medicinal chemistry.

Precursor to Potential Kinase Inhibitors

The α-amino ketone products derived from this compound are valuable intermediates for the synthesis of more complex molecules, including potential kinase inhibitors.[12][13] Many kinase inhibitors feature nitrogen-containing heterocyclic cores, which can be constructed from α-amino ketone precursors.

Development of Anticonvulsant and Antiviral Agents

The cyclohexane ring is a structural motif found in some anticonvulsant and antiviral agents.[14][15][16][17][18] The ability to functionalize the cyclohexane core via the reactive handle of this compound allows for the exploration of new chemical space in the search for novel anticonvulsant and antiviral therapies.

Illustrative Reaction Pathway: Generalized Heterocycle Formation

pathway Start This compound Reagent Dinucleophile (e.g., Thiourea, Hydrazine) Start->Reagent Reacts with Product Heterocyclic Scaffold (e.g., Thiazole, Pyridazine) Reagent->Product Forms API Potential Active Pharmaceutical Ingredient Product->API Can be elaborated to

Caption: Generalized pathway for the synthesis of heterocyclic compounds from this compound.

Conclusion and Future Outlook

This compound is a testament to the power of versatile chemical intermediates in accelerating pharmaceutical development. Its well-defined reactivity, particularly in the formation of α-amino ketones, provides a reliable and efficient pathway to key pharmaceutical intermediates like that of Tramadol. Furthermore, its potential as a precursor for a wide range of heterocyclic and other complex molecular architectures underscores its value in the exploration of new therapeutic agents across various disease areas. The protocols and insights provided herein are intended to empower researchers and scientists to effectively harness the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

Application Notes and Protocols: Safe Handling and Storage of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-1-cyclohexylethanone (CAS No. 56077-28-2) is a versatile α-bromoketone that serves as a critical building block in various organic synthesis applications, including the development of novel pharmaceutical agents and materials.[1] Its utility stems from the high reactivity of the carbon-bromine bond, which makes the α-carbon an excellent electrophilic site for nucleophilic substitution reactions, and the ketone functional group, which can undergo a range of transformations.[1][2]

However, this inherent reactivity also renders the compound hazardous. Proper handling and storage procedures are not merely procedural formalities but are essential for ensuring laboratory safety, maintaining reagent integrity, and achieving reproducible experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management protocols for this compound.

Compound Identification and Properties

A clear understanding of the compound's properties is foundational to its safe use.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 56077-28-2[3][4]
Molecular Formula C₈H₁₃BrO[1][3]
Molecular Weight 205.09 g/mol [1][3]
Synonyms 2-bromo-1-cyclohexylethan-1-one, 2-bromoacetylcyclohexane[3][5]
Appearance Data not specified; related compounds are colorless to light yellow liquids.[6]
Physical Properties Boiling point, melting point, and density data are not readily available.[4]

Hazard Identification and Safety Protocols

This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity and corrosive nature.[3] The electrophilic character of the α-carbon, which makes it synthetically useful, also allows it to react readily with biological nucleophiles, leading to irritation, burns, and toxicity.

GHS Hazard Classification
Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3]
Acute Toxicity, DermalH312Harmful in contact with skin.[3]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3]
Acute Toxicity, InhalationH332Harmful if inhaled.[3]
The Hierarchy of Safety Controls

To mitigate these risks, a systematic approach to safety, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures.

cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective cluster_spill Spill Cleanup Workflow A 1. Evacuate & Alert (Alert personnel, evacuate immediate area) B 2. Assess & Assemble PPE (Assess spill size, wear appropriate PPE) A->B C 3. Contain Spill (Use absorbent socks to circle the spill) B->C D 4. Absorb Material (Cover with inert absorbent like sand or vermiculite) C->D E 5. Collect Waste (Sweep into a labeled, sealable waste container) D->E F 6. Decontaminate Area (Clean spill area with appropriate solvent/soap) E->F G 7. Dispose (Dispose of waste via institutional EHS) F->G cluster_reaction Generic SN2 Reaction reagent Cyclohexyl-CO-CH₂Br nucleophile +   Nu⁻ product Cyclohexyl-CO-CH₂-Nu reagent->product SN2 Attack leaving_group +   Br⁻

References

Mechanism of action of 2-Bromo-1-cyclohexylethanone in alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Role and Mechanism of 2-Bromo-1-cyclohexylethanone in Alkylation Reactions

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount. Among the vast arsenal of reagents available, α-halo ketones stand out as exceptionally versatile electrophilic building blocks.[1] this compound (CAS: 56077-28-2), an α-bromo ketone featuring a cyclohexyl moiety, serves as a powerful and highly reactive intermediate for introducing the cyclohexylacetyl group into a wide range of molecules.[2][3] Its utility is primarily rooted in its capacity to act as a potent alkylating agent, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity profile makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[4] This guide provides an in-depth analysis of its mechanism of action, a detailed protocol for a representative alkylation reaction, and critical insights for its effective use in a research setting.

Part 1: The Mechanism of Action — An Electrophilic Workhorse

The reactivity of this compound is fundamentally governed by the electronic interplay between the carbonyl group and the adjacent carbon-bromine bond. The powerful electron-withdrawing inductive effect of the carbonyl oxygen significantly polarizes the molecule, imparting a substantial partial positive charge (δ+) on the α-carbon bonded to the bromine atom.[1] This electronic arrangement makes the α-carbon a prime target for nucleophilic attack.

The predominant mechanism for alkylation reactions using this reagent is a direct bimolecular nucleophilic substitution (S_N2) reaction .[1] In this process:

  • A nucleophile (an electron-rich species, e.g., an amine, thiol, or enolate) directly attacks the electrophilic α-carbon.

  • Simultaneously, the carbon-bromine bond begins to break.

  • The reaction proceeds through a high-energy transition state where the nucleophile is forming a new bond to the carbon as the bromide ion is departing.

  • The final step involves the complete departure of the bromide ion, which is an excellent leaving group, resulting in the formation of the new, alkylated product.

The S_N2 pathway is highly efficient due to the enhanced electrophilicity of the α-carbon and the stability of the resulting bromide anion. This direct and predictable reactivity allows for the controlled construction of complex molecular architectures.

Caption: S_N2 mechanism of this compound with a nucleophile.

Part 2: Application Protocol — N-Alkylation for α-Aminoketone Synthesis

α-Aminoketones are privileged structural motifs found in numerous biologically active compounds and serve as key precursors in pharmaceutical synthesis. The following protocol details the N-alkylation of morpholine, a common secondary amine, using this compound.

Experimental Rationale
  • Choice of Base: A mild, non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃) is selected. Its role is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. Using a mild base prevents unwanted side reactions, such as elimination or reaction with the electrophile itself, which could occur with stronger organic bases.

  • Choice of Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that can dissolve the reactants and facilitate the S_N2 reaction by stabilizing the transition state without solvating the nucleophile too strongly.

  • Temperature Control: The reaction is initially run at room temperature to ensure controlled reactivity and minimize byproduct formation. Gentle heating may be applied later to drive the reaction to completion if necessary.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
This compound205.091.03 g5.0
Morpholine87.120.44 mL (436 mg)5.0
Potassium Carbonate (K₂CO₃), anhydrous138.211.04 g7.5
Acetonitrile (MeCN), anhydrous-25 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-20 mL-
Ethyl Acetate (EtOAc)-50 mL-
Brine-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Round-bottom flask (50 mL)-1-
Magnetic stir bar-1-
Condenser-1-
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.03 g, 5.0 mmol) and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

  • Nucleophile Addition: While stirring the suspension at room temperature, add morpholine (0.44 mL, 5.0 mmol) dropwise over 2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The disappearance of the starting bromoketone spot indicates reaction completion. Note: If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up - Quenching: Once the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Work-up - Extraction: Redissolve the resulting residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product, 1-cyclohexyl-2-morpholinoethan-1-one.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product in high purity.

Workflow Experimental Workflow for N-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Reactants (Bromoketone, K₂CO₃) in MeCN B 2. Add Nucleophile (Morpholine) A->B C 3. Stir at RT Monitor by TLC B->C D 4. Filter & Concentrate C->D Reaction Complete E 5. Aqueous Work-up (EtOAc, NaHCO₃, Brine) D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G

Caption: Step-by-step workflow for the synthesis of an α-aminoketone.

Part 3: Substrate Scope and Synthetic Considerations

This compound is a versatile reagent compatible with a wide array of nucleophiles, leading to diverse molecular scaffolds.

  • N-Nucleophiles: Primary and secondary amines readily react to form α-aminoketones, a cornerstone of many pharmaceutical compounds.[1]

  • S-Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this reaction, yielding α-thioketones, which are valuable synthetic intermediates.

  • O-Nucleophiles: Carboxylates can be used to form α-acyloxy ketones, while alkoxides or phenoxides can also participate, though care must be taken to avoid elimination side reactions.

  • C-Nucleophiles: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, can be alkylated to form new C-C bonds, enabling the construction of more complex carbon skeletons.

Potential Side Reactions: Researchers should be aware of potential competing reaction pathways. The use of bulky or strongly basic nucleophiles can sometimes favor an E2 elimination pathway, yielding an α,β-unsaturated ketone. Under specific strongly basic conditions, a Favorskii rearrangement could occur, although this is more common with α-haloketones that have an enolizable proton on the other side of the carbonyl. Careful selection of the base and reaction conditions is crucial to ensure the desired S_N2 outcome.

Part 4: Critical Safety and Handling Protocols

This compound is a hazardous chemical and must be handled with appropriate precautions.[5]

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[2][5] It is a lachrymator and can cause severe irritation and burns to the skin, eyes, and respiratory tract.[2][6]

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat at all times.[5][7]

  • Storage: Store in a tightly sealed container in a refrigerated, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is a highly effective and reliable alkylating agent whose reactivity is dominated by a predictable S_N2 mechanism. Its ability to readily react with a broad scope of nucleophiles makes it an indispensable tool for synthetic chemists in academic and industrial settings. By understanding its mechanistic underpinnings and adhering to rigorous safety protocols, researchers can harness the full potential of this reagent to accelerate the discovery and development of novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-1-cyclohexylethanone. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, troubleshooting advice, and answers to frequently asked questions regarding this important synthetic transformation. Our goal is to help you optimize your reaction conditions to achieve higher yields and purity.

This compound is a valuable α-bromo ketone, a class of compounds that serve as critical building blocks in the synthesis of more complex organic molecules, including pharmaceuticals.[1][2] They are particularly useful as intermediates due to the reactivity of the bromine atom, which allows for various subsequent nucleophilic substitution and elimination reactions.[1][2] The most common and direct method for its synthesis is the electrophilic α-bromination of cyclohexyl methyl ketone.[1]

The Underlying Chemistry: Acid-Catalyzed α-Bromination

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis. The acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate.[2][3] The reaction is acid-catalyzed because the acid facilitates the tautomerization of the ketone to its more nucleophilic enol form.[2][3]

The mechanism involves three primary steps:

  • Enolization: The carbonyl oxygen is protonated by the acid catalyst, which increases the acidity of the α-protons. A weak base then removes an α-proton, leading to the formation of the enol.[3][4]

  • Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine molecule (Br₂).[3]

  • Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone and hydrobromic acid (HBr).[2]

Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration.[5] This indicates that the rate-limiting step is the formation of the enol intermediate.[6][7]

Reaction_Mechanism Figure 1: Mechanism of Acid-Catalyzed α-Bromination Ketone Cyclohexyl Methyl Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ (from Acid Catalyst) Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ (Tautomerization) [Rate-Limiting Step] BromoniumIon Oxonium Intermediate Enol->BromoniumIon + Br₂ (Nucleophilic Attack) Product This compound BromoniumIon->Product - H⁺ (Deprotonation)

Caption: Figure 1: Mechanism of Acid-Catalyzed α-Bromination

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction is very slow or incomplete, with significant starting material remaining. How can I improve the conversion rate?

A1: Sluggish or incomplete reactions are a common issue and can often be traced back to a few key factors:

  • Catalyst Efficiency: The acid catalyst is crucial for enol formation.[3] If the reaction is slow, consider the following:

    • Catalyst Choice: While various acids like HBr or acetic acid can be used, ensure your chosen acid is strong enough to effectively protonate the carbonyl.[3]

    • Concentration: Ensure a sufficient catalytic amount is used. Anhydrous conditions are often preferred as water can interfere with the catalyst.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. The bromination of cyclohexyl methyl ketone is often performed at controlled, low temperatures (e.g., 0-15°C) to maintain selectivity.[8][9] If your reaction is slow at a low temperature, a modest, carefully controlled increase may be necessary.

  • Reagent Purity:

    • Solvent: Ensure your solvent (e.g., methanol, chloroform, acetic acid) is anhydrous.[8][9] Water can compete with the ketone for the proton from the acid catalyst.

    • Bromine Source: Use a high-purity source of bromine (Br₂) or an alternative like N-Bromosuccinimide (NBS).[3] Ensure the bromine has not degraded.

Q2: I'm observing a significant amount of a byproduct that I suspect is the dibrominated ketone. How can I minimize this?

A2: The formation of α,α-dibromo ketones is a frequent side reaction, especially under basic conditions, but it can also occur in acidic media if not properly controlled.[10]

  • Stoichiometry is Key: The most critical factor is the molar ratio of your reactants. Use a strict 1:1 to 1.05:1 molar ratio of the brominating agent to the cyclohexyl methyl ketone.[11] Using an excess of bromine will inevitably lead to dibromination.

  • Slow Addition of Bromine: Add the bromine solution dropwise and slowly to the reaction mixture.[9] This maintains a low concentration of bromine at any given moment, favoring the mono-bromination of the starting material over the second bromination of the already-formed product.

  • Maintain Low Temperature: Running the reaction at a lower temperature (e.g., 0-5°C) helps control the reaction rate and can improve selectivity for the mono-brominated product.[8]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent further bromination of the product.

Q3: My purification process is difficult, and the final product is impure. What are the best practices for work-up and isolation?

A3: A robust work-up and purification strategy is essential for obtaining high-purity this compound.

  • Quenching: After the reaction is complete, it's crucial to quench any unreacted bromine. This can be done by washing the organic layer with a saturated solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears.

  • Neutralization: The acidic catalyst must be removed. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.[8] Be cautious as this will produce CO₂ gas. Follow this with a wash using brine (saturated NaCl solution) to remove excess water.[8][9]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] After filtration, the solvent can be removed under reduced pressure.[9]

  • Final Purification: α-bromo ketones can be thermally sensitive, so purification by distillation should be performed under reduced pressure (vacuum distillation).[8][12] Alternatively, if non-volatile impurities are present, column chromatography on silica gel can be an effective method, though it can be challenging due to the similar polarity of the product and starting material.[11]

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup - Dissolve ketone in solvent - Cool in ice bath B 2. Bromination - Slow, dropwise addition of Br₂ - Maintain low temperature A->B C 3. Reaction Monitoring - Use TLC or GC to track - Stop when starting material is consumed B->C D 4. Work-up: Quenching - Add to ice-water - Wash with NaHSO₃ to remove excess Br₂ C->D E 5. Work-up: Extraction & Washing - Extract with organic solvent - Wash with NaHCO₃ (neutralize acid) - Wash with brine D->E F 6. Isolation - Dry organic layer (e.g., MgSO₄) - Concentrate under reduced pressure E->F G 7. Purification - Vacuum distillation or - Column chromatography F->G

Caption: Figure 2: General Experimental Workflow

Frequently Asked Questions (FAQs)

  • What is the best brominating agent to use: Br₂ or N-Bromosuccinimide (NBS)? Both are effective. Molecular bromine (Br₂) is the classic reagent, often used in solvents like methanol or acetic acid.[3][9] NBS is a solid, easier-to-handle alternative that provides a slow, constant source of electrophilic bromine, which can help minimize side reactions like dibromination. The choice often depends on laboratory preference, safety considerations, and the specific substrate.

  • Can I run this reaction under basic conditions? Yes, but the mechanism and outcome are different. Under basic conditions, the reaction proceeds through an enolate intermediate. Successive halogenations are more rapid than the first because the inductive electron-withdrawing effect of the first halogen makes the remaining α-hydrogens more acidic.[10] This makes it very difficult to stop the reaction at the mono-brominated stage, and it often proceeds to form the haloform product if a methyl ketone is used.[10] For selective mono-bromination, acid-catalyzed conditions are far superior.[10]

  • How does the regioselectivity work for unsymmetrical ketones? For an unsymmetrical ketone under acidic conditions, bromination typically occurs at the more substituted α-carbon.[5][10] This is because the reaction proceeds through the more thermodynamically stable, more substituted enol intermediate.[5] In the case of cyclohexyl methyl ketone, the α-hydrogens on the methyl group are brominated.

Data Summary and Key Parameters

ParameterRecommended ConditionRationale / Potential Issue if Deviated
Stoichiometry Ketone:Bromine ≈ 1:1.05Excess Bromine: Leads to dibromination. Insufficient Bromine: Incomplete conversion.
Temperature 0 - 15 °CToo High: Increased rate of side reactions (dibromination, degradation). Too Low: Very slow reaction rate.
Reagent Addition Slow, dropwise addition of Br₂Too Fast: Localized high concentration of Br₂, promoting dibromination.
Solvent Anhydrous (e.g., Methanol, Acetic Acid)Presence of Water: Can interfere with the acid catalyst and potentially lead to hydrolysis byproducts.
Catalyst Catalytic amount of strong acid (e.g., HBr)Insufficient Catalyst: Slow or no reaction due to inefficient enol formation.

Troubleshooting Decision Tree

Troubleshooting Figure 3: Troubleshooting Decision Tree Start Reaction Issue? LowYield Low Yield / Incomplete Conversion? Start->LowYield Yes Byproducts Significant Byproduct Formation? Start->Byproducts No CheckCatalyst Check Catalyst: - Type & Amount - Anhydrous Conditions LowYield->CheckCatalyst CheckTemp Check Temperature: - Is it too low? LowYield->CheckTemp CheckTime Check Reaction Time: - Monitor with TLC/GC LowYield->CheckTime Dibromo Dibrominated Product? Byproducts->Dibromo Yes OtherByproduct Other Impurities? Byproducts->OtherByproduct No CheckStoich Verify 1:1 Stoichiometry Dibromo->CheckStoich SlowAddition Ensure Slow Br₂ Addition Dibromo->SlowAddition Purification Review Work-up & Purification: - Quenching, Washing, Distillation OtherByproduct->Purification

Caption: Figure 3: Troubleshooting Decision Tree

References

Technical Support Center: Purification of Crude 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-Bromo-1-cyclohexylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical protocols to achieve high-purity this compound for your research and development needs.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in organic synthesis, often used in the preparation of more complex molecules.[1] Its synthesis, typically through the alpha-bromination of 1-cyclohexylethanone, can result in a crude product containing various impurities.[1][2] The primary purification challenge lies in effectively removing unreacted starting materials, over-brominated byproducts (e.g., 2,2-dibromo-1-cyclohexylethanone), and residual reagents from the desired product. The inherent reactivity of the α-bromo ketone functional group also necessitates careful handling to prevent degradation during purification.[1]

This guide provides a structured approach to tackling these purification challenges, ensuring a final product of high purity.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of this compound.

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route but commonly include:

  • 1-Cyclohexylethanone (Starting Material): Incomplete bromination is a common source of this impurity.

  • 2,2-Dibromo-1-cyclohexylethanone: Over-bromination can lead to this byproduct.

  • Residual Bromine: If not quenched properly, elemental bromine can persist.

  • Acidic Byproducts (e.g., HBr): These are generated during the bromination reaction.

Q2: My crude product is a dark oil. Is this normal?

Yes, it is common for crude this compound to be a yellow to brown oil.[3] This coloration can be due to residual bromine or other minor, colored byproducts. Proper purification should yield a paler, clear oil.[3]

Q3: Can I purify this compound by simple distillation at atmospheric pressure?

It is generally not recommended to distill α-bromo ketones at atmospheric pressure. Many bromoalkanes, especially those with nearby functional groups, can be thermally labile and may decompose at their high atmospheric boiling points. Vacuum distillation is the preferred method to lower the boiling point and minimize the risk of degradation.

Q4: How can I remove residual acidic impurities before further purification?

An aqueous workup is essential. Washing the crude product with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution, will neutralize any residual hydrobromic acid (HBr).[3] This is a critical step to prevent acid-catalyzed side reactions during subsequent purification steps.

Q5: What is the best way to store purified this compound?

Alpha-bromo ketones can be sensitive to light and moisture and may degrade over time. It is recommended to store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerated).

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem Possible Cause(s) Recommended Solution(s)
Product contains starting material (1-cyclohexylethanone) after purification. - Incomplete reaction during synthesis.- Co-elution during column chromatography.- Optimize the bromination reaction to drive it to completion.- For column chromatography, use a less polar eluent system to increase the separation between the more polar product and the less polar starting material. A gradient elution may be necessary.
Product contains dibrominated byproduct. - Over-bromination during synthesis.- Carefully control the stoichiometry of the brominating agent.- Column chromatography is the most effective method for separating the mono- and di-brominated products. The dibrominated compound is typically less polar and will elute first.
Product decomposes during vacuum distillation (darkens, solidifies). - Distillation temperature is too high.- Presence of residual acid.- Ensure a thorough aqueous workup to remove all acidic impurities.- Use a higher vacuum to further lower the boiling point.- If the compound is highly sensitive, consider purification by column chromatography at room temperature.
Oily product obtained after recrystallization attempt. - Inappropriate solvent or solvent mixture.- Impurities preventing crystallization.- Screen a variety of solvents or solvent pairs. Good starting points for ketones include hexane/ethyl acetate or methanol/water mixtures.- Ensure the crude product is reasonably pure before attempting recrystallization. A preliminary purification by column chromatography may be necessary.
Low recovery after column chromatography. - Product is highly retained on the column.- Product is spread across too many fractions.- Increase the polarity of the eluent to ensure the product elutes in a reasonable volume.- Monitor the elution carefully with TLC to identify and combine the correct fractions.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of crude this compound.

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Wash with NaHCO₃, Water, Brine) Crude->Workup Dry Drying (e.g., Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purification Purification Method Concentrate->Purification Distillation Vacuum Distillation Purification->Distillation For thermally stable compounds Chromatography Column Chromatography Purification->Chromatography For high purity & separation of similar compounds Recrystallization Recrystallization Purification->Recrystallization If product is a solid or can be crystallized Pure Pure this compound Distillation->Pure Chromatography->Pure Recrystallization->Pure Analysis Purity Analysis (NMR, GC-MS) Pure->Analysis

References

Common side products in the synthesis of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-1-cyclohexylethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable α-bromo ketone intermediate. Here, we provide in-depth, experience-driven insights and troubleshooting protocols to help you optimize your reaction conditions and maximize your product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the α-bromination of cyclohexyl methyl ketone.[1] This reaction typically involves treating the starting ketone with a bromine source, such as molecular bromine (Br₂), in a suitable solvent.[2][3] The reaction proceeds through an enol or enolate intermediate, which then acts as a nucleophile to attack the electrophilic bromine.[4][5] Acidic conditions are often employed to catalyze the formation of the enol intermediate.[6][7]

Q2: Why is controlling the stoichiometry of bromine crucial in this synthesis?

Precise control over the amount of bromine is critical to prevent over-bromination. The α-position of the ketone is susceptible to further halogenation, especially under basic conditions, which can lead to the formation of di- and even tri-brominated side products.[1][7] In acidic solutions, each subsequent halogenation is generally slower than the first because the electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making protonation and subsequent enol formation less favorable.[7] However, using a significant excess of bromine can still lead to the formation of polybrominated species.

Q3: My reaction is turning dark, and the yield is low. What could be the cause?

A dark reaction mixture often indicates decomposition or the formation of polymeric side products. This can be caused by several factors, including:

  • Excessive Heat: The α-bromination of ketones can be exothermic.[8] Overheating can promote side reactions and decomposition. It is often recommended to perform the reaction at controlled, low temperatures, such as in an ice bath.[1][3]

  • Presence of Base: While the reaction can be performed under basic conditions, this can lead to a cascade of side reactions, including the Favorskii rearrangement and the haloform reaction if a methyl ketone is present.[7][9] These reactions can be complex and lead to a variety of unwanted products.

  • Light Exposure: Some α,β-unsaturated ketone impurities, which can form via dehydrobromination, are susceptible to polymerization upon exposure to light.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section addresses specific side products that may be observed during the synthesis of this compound and provides actionable protocols to minimize their formation.

Problem 1: Formation of 2,2-Dibromo-1-cyclohexylethanone

Symptom: You observe a product with a higher molecular weight than expected in your mass spectrometry analysis, and the ¹H NMR spectrum shows a disappearance of the α-proton signal.

Causality: The formation of the dibrominated product occurs when the initially formed this compound undergoes a second bromination at the same α-carbon. This is more likely to happen if an excess of bromine is used or if the reaction is run under basic conditions, which increases the acidity of the remaining α-hydrogen.[7]

Mitigation Strategy:

  • Stoichiometric Control: Carefully control the stoichiometry of the bromine source. Use a 1:1 molar ratio of cyclohexyl methyl ketone to bromine.

  • Slow Addition: Add the bromine solution dropwise to the reaction mixture at a low temperature (e.g., 0-10 °C) to maintain control over the reaction and prevent localized areas of high bromine concentration.[3]

  • Acid-Catalyzed Conditions: Perform the reaction under acidic conditions (e.g., in acetic acid or with a catalytic amount of HBr).[4] This favors mono-bromination as the first bromine atom deactivates the ketone towards further electrophilic attack.[7]

Experimental Protocol: Minimizing Dibromination
  • Dissolve cyclohexyl methyl ketone (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise over 30-60 minutes.

  • Maintain the temperature at 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours while monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by pouring it into cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

ParameterRecommended ConditionRationale
Bromine Stoichiometry 1.0 - 1.05 equivalentsPrevents over-bromination.
Temperature 0 - 10 °CControls the exothermic reaction and minimizes side reactions.[3]
Solvent/Catalyst Acetic Acid / HBr (cat.)Promotes mono-bromination via the enol mechanism.[4][10]
Problem 2: Formation of Cyclohexylacetic Acid Derivatives (Favorskii Rearrangement)

Symptom: You isolate a carboxylic acid, ester, or amide derivative with a rearranged carbon skeleton instead of the expected α-bromo ketone, particularly when using a base.

Causality: This is a classic side reaction known as the Favorskii rearrangement. In the presence of a base, the α-bromo ketone can form an enolate, which then undergoes an intramolecular cyclization to form a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (e.g., hydroxide, alkoxide, or amine) leading to ring-opening and the formation of a rearranged carboxylic acid derivative.[9][11][12]

Mitigation Strategy:

  • Avoid Strong Bases: The most effective way to prevent the Favorskii rearrangement is to avoid the use of strong bases like hydroxides or alkoxides in the reaction or workup.[13]

  • Acidic or Neutral Conditions: Conduct the bromination under acidic or neutral conditions.

  • Careful Workup: During the workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged contact with stronger bases.

Visualization of the Favorskii Rearrangement Pathway

Favorskii_Rearrangement A This compound B Enolate Formation (+ Base) A->B -H⁺ C Cyclopropanone Intermediate B->C -Br⁻ D Nucleophilic Attack (e.g., OH⁻) C->D E Ring Opening D->E F Cyclohexylacetic Acid Derivative E->F +H⁺

Caption: The Favorskii rearrangement pathway of this compound.

Problem 3: Formation of 1-Cyclohexyl-2-bromoethen-1-one (α,β-Unsaturated Ketone)

Symptom: Your product mixture contains an unsaturated ketone, often identified by characteristic alkene signals in the ¹H NMR spectrum and a lower mass in the mass spectrum corresponding to the loss of HBr.

Causality: This side product is formed through the dehydrobromination of the desired this compound.[6] This elimination of HBr can be promoted by the presence of a base or by heat.[10]

Mitigation Strategy:

  • Controlled Temperature: Avoid excessive heating during the reaction and purification steps.

  • Mild Workup: Use mild bases for neutralization and avoid prolonged exposure to basic conditions.

  • Purification Method: If dehydrobromination is a significant issue, consider purification methods that do not require high temperatures, such as flash column chromatography, over distillation.[14]

Troubleshooting Workflow: Identifying and Mitigating Side Products

Troubleshooting_Workflow Start Analyze Crude Product (NMR, MS, TLC) Impurity_Check Unexpected Peaks/Spots? Start->Impurity_Check Dibromo Dibrominated Product (M+78/80) Impurity_Check->Dibromo Yes Favorskii Rearranged Acid/Ester (Different Skeleton) Impurity_Check->Favorskii Yes Unsaturated Unsaturated Ketone (Loss of HBr) Impurity_Check->Unsaturated Yes No_Issue Proceed to Purification Impurity_Check->No_Issue No Action_Dibromo Reduce Bromine Stoichiometry & Use Slow Addition Dibromo->Action_Dibromo Action_Favorskii Avoid Strong Bases Use Acidic Conditions Favorskii->Action_Favorskii Action_Unsaturated Lower Reaction/Purification Temp. Use Mild Base in Workup Unsaturated->Action_Unsaturated

Caption: A workflow for troubleshooting common side products in the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-cyclohexylethanone Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Bromo-1-cyclohexylethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile α-bromo ketone. Our goal is to equip you with the knowledge to optimize reaction conditions, ensure the stability of your compound, and achieve reliable, reproducible results.

Section 1: Understanding the Instability of this compound

This compound is a valuable synthetic intermediate, but its reactivity can also be a source of instability.[1][2] The presence of two key reactive sites—the electrophilic carbon bearing the bromine atom and the carbonyl group—makes the molecule susceptible to various degradation pathways.[3][4] Understanding these pathways is the first step toward effective optimization.

Key Decomposition Pathways:
  • Dehydrobromination: In the presence of a base, this compound can undergo an E2 elimination reaction to form the corresponding α,β-unsaturated ketone, 2-cyclohexenyl-1-one.[5][6][7] This is a common side reaction that can be minimized by controlling the basicity of the reaction medium.

  • Favorskii Rearrangement: Under basic conditions, particularly with alkoxides or hydroxides, cyclic α-halo ketones like this compound can undergo a ring contraction via the Favorskii rearrangement to yield cyclopentanecarboxylic acid derivatives.[8][9][10][11][12]

  • Nucleophilic Substitution: The bromine atom is a good leaving group, making the α-carbon susceptible to attack by various nucleophiles.[1][3] This can lead to the formation of a variety of byproducts depending on the nucleophiles present in the reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the handling, storage, and use of this compound.

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maximize shelf life, this compound should be stored in a tightly closed vessel in a refrigerator.[13] It is crucial to protect it from heat, flames, sparks, and oxidizing agents.[13] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen. Some suppliers recommend storage in a freezer at under -20°C.[14]

Q2: My reaction is yielding a significant amount of the α,β-unsaturated ketone. How can I prevent this dehydrobromination?

A2: Dehydrobromination is typically base-catalyzed.[5][6][7] To minimize this side reaction:

  • Maintain Acidic or Neutral Conditions: Whenever possible, run your reaction under acidic or neutral pH. The α-halogenation of ketones to produce compounds like this compound is often carried out in acidic media (e.g., acetic acid) to prevent both dehydrobromination and polybromination.[6][7][15]

  • Use a Non-Basic or Sterically Hindered Base: If a base is required for your reaction, consider using a non-nucleophilic, sterically hindered base like pyridine, which is often used to promote controlled elimination when desired.[6][7][15] For other transformations, a weak, non-nucleophilic base may be preferable.

  • Control Reaction Temperature: Higher temperatures can promote elimination reactions. Running your reaction at the lowest effective temperature can help minimize the formation of the unsaturated byproduct.

Q3: I am observing the formation of a cyclopentane derivative in my reaction. What is happening and how can I avoid it?

A3: The formation of a cyclopentane derivative is a strong indication of a Favorskii rearrangement.[9][10][11] This reaction is promoted by strong bases like hydroxides and alkoxides.[8][9] To prevent this:

  • Avoid Strong Bases: If your desired transformation does not require a strong base, opt for milder conditions.

  • Protect the Carbonyl Group: If a strong base is essential, consider protecting the ketone functionality as a ketal before proceeding with the reaction. The protecting group can be removed under acidic conditions after the desired transformation at the α-position is complete.

Q4: How can I minimize the formation of di- or poly-brominated byproducts during the synthesis of this compound?

A4: The formation of multiple brominated products is a common issue, especially under basic conditions.[16] To achieve selective mono-bromination:

  • Use Acidic Conditions: Acid-catalyzed halogenation is generally preferred for mono-halogenation because the introduction of the first halogen atom deactivates the carbonyl group towards further protonation and enol formation, slowing down subsequent halogenations.[16]

  • Control Stoichiometry: Use a controlled amount of the brominating agent (e.g., Br2), typically not exceeding a slight excess relative to the starting ketone.

  • Monitor the Reaction: Closely monitor the reaction progress using techniques like TLC or GC to stop the reaction once the desired mono-brominated product is formed in optimal yield.

Q5: What are the recommended personal protective equipment (PPE) and handling procedures for this compound?

A5: this compound is a hazardous chemical. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause severe skin burns and eye damage.[1][13][17] Always handle this compound in a well-ventilated chemical fume hood.[13] Recommended PPE includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • Laboratory coat

  • In case of accidental release, use an approved respirator.[13]

Section 3: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Decomposition of the starting material. - Formation of multiple side products (e.g., dehydrobromination, Favorskii rearrangement). - Incomplete reaction.- Verify Stability: Ensure the reaction conditions are not promoting decomposition (see FAQs). - Optimize Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions for your specific transformation.[18][19][20] - Monitor Reaction Progress: Use TLC or GC to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Impure Product) - Formation of di- or poly-brominated byproducts. - Presence of unreacted starting material. - Formation of elimination or rearrangement products.- Control Stoichiometry: Use a precise amount of your reagents. - Purification: Employ appropriate purification techniques such as column chromatography or recrystallization.[21] A common eluent system for silica gel chromatography is a mixture of hexane and ethyl acetate.[21]
Difficulty in Product Isolation/Purification - Product instability on silica gel. - Co-elution of the product with impurities.- Alternative Purification: Consider alternative purification methods like fractional distillation under reduced pressure or recrystallization from a suitable solvent system. - Deactivate Silica Gel: If using column chromatography, you can try deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent to prevent on-column degradation of acid-sensitive compounds.
Inconsistent Reaction Outcomes - Variable quality of starting materials or reagents. - Inconsistent reaction setup and conditions. - Presence of moisture or air.- Use Fresh Reagents: Ensure the purity and dryness of your solvents and reagents. - Standardize Protocol: Maintain consistent reaction parameters (temperature, stirring speed, addition rates). - Inert Atmosphere: For sensitive reactions, use an inert atmosphere (nitrogen or argon).

Section 4: Experimental Protocols & Data

Protocol 1: General Procedure for Acid-Catalyzed α-Bromination of Cyclohexylethanone

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 1-Cyclohexylethanone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether or Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-cyclohexylethanone (1.0 eq) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[22]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Data Summary Table for Optimizing Reaction Conditions

The following table serves as a template for optimizing your reaction conditions. The values are illustrative and should be determined experimentally for your specific setup.

Entry Solvent Temperature (°C) Equivalents of Bromine Reaction Time (h) Yield of this compound (%) Key Byproducts Observed
1Acetic Acid0-101.052e.g., 85%Unreacted starting material
2Acetic Acid251.052e.g., 80%Dibrominated product
3Dichloromethane0-51.13e.g., 75%Slower reaction rate
4Acetic Acid0-101.22e.g., 70%Significant dibromination
5Acetic Acid0-101.054e.g., 82%Increased byproducts over time

Section 5: Visualizing Key Concepts

Diagram 1: Decomposition Pathways of this compound

Decomposition_Pathways cluster_dehydrobromination Dehydrobromination cluster_favorskii Favorskii Rearrangement cluster_substitution Nucleophilic Substitution This compound This compound alpha,beta-Unsaturated Ketone alpha,beta-Unsaturated Ketone This compound->alpha,beta-Unsaturated Ketone Base (e.g., NaOEt) Cyclopentane Carboxylic Acid Derivative Cyclopentane Carboxylic Acid Derivative This compound->Cyclopentane Carboxylic Acid Derivative Strong Base (e.g., NaOH) Substitution Product Substitution Product This compound->Substitution Product Nucleophile (e.g., R-NH2)

Caption: Major degradation pathways for this compound.

Diagram 2: Troubleshooting Logic Flow for Low Yield

Troubleshooting_Low_Yield start Low Yield of Desired Product check_side_products Analyze Crude Product (TLC, GC, NMR) start->check_side_products dehydrobromination Dehydrobromination Product Detected check_side_products->dehydrobromination Yes favorskii Favorskii Product Detected check_side_products->favorskii Yes incomplete_reaction Starting Material Remains check_side_products->incomplete_reaction Yes solution_dehydro Use Acidic/Neutral Conditions or Weaker Base dehydrobromination->solution_dehydro solution_favorskii Avoid Strong Bases favorskii->solution_favorskii solution_incomplete Increase Reaction Time or Temperature incomplete_reaction->solution_incomplete

Caption: A logical workflow for troubleshooting low product yield.

References

How to avoid impurities in 2-Bromo-1-cyclohexylethanone reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-cyclohexylethanone Reactions

Welcome to the technical support center for handling this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into preventing and troubleshooting impurities in reactions involving this key synthetic intermediate. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding & Preventing Impurities

This section addresses the most common issues encountered during the α-bromination of 1-cyclohexylethanone.

Q1: What are the primary impurities I should expect, and why do they form?

A1: The most prevalent impurities are unreacted starting material (1-cyclohexylethanone) and the over-brominated byproduct, 2,2-dibromo-1-cyclohexylethanone.

  • Unreacted Starting Material: This is typically a result of incomplete reaction due to insufficient brominating agent, poor reaction kinetics (low temperature or short reaction time), or deactivation of the brominating agent by moisture.

  • Dibrominated Byproduct (2,2-dibromo-1-cyclohexylethanone): This is the most challenging impurity. The α-bromination of a ketone proceeds through an enol or enolate intermediate.[1][2][3] Once the desired monobrominated product is formed, its remaining α-proton becomes more acidic due to the electron-withdrawing effect of the first bromine atom. This facilitates the formation of a new enolate, which can react with the brominating agent still present in the mixture, leading to a second bromination at the same α-carbon.[4][5] Controlling the reaction to stop at the mono-brominated stage is therefore a kinetic challenge.[6]

Q2: How does my choice of brominating agent affect impurity profiles?

A2: The choice between elemental bromine (Br₂) and N-Bromosuccinimide (NBS) is critical and impacts both safety and selectivity.

  • Elemental Bromine (Br₂): While effective, liquid bromine is highly corrosive, volatile, and hazardous to handle.[7] It can be aggressive, and if not added with extreme care, it can easily lead to the formation of dibrominated and other byproducts.[4] The reaction also generates corrosive hydrogen bromide (HBr) gas as a byproduct, which can promote side reactions or product degradation.[4]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid, making it significantly easier and safer to handle and weigh accurately.[7][8] It is a milder and more selective brominating agent, often leading to cleaner reactions with fewer byproducts, especially when used in stoichiometric amounts.[9][10] Reactions with NBS can be initiated by acid catalysis or radical initiators.[8][11] For α-bromination of ketones, an acid catalyst is typically used to promote enol formation.[2][8]

Q3: What is the role of the solvent and temperature in controlling selectivity?

A3: Solvent and temperature are key parameters for controlling the reaction rate and minimizing side reactions.

  • Solvent:

    • Methanol: Often a good choice as it can help to solvate the reagents and may participate in trapping excess brominating agent under certain conditions. One cited synthesis protocol uses methanol effectively.[12]

    • Acetic Acid: A common solvent for brominations as it also acts as an acid catalyst to promote the necessary enolization of the ketone.[1][2][3] However, its acidity can sometimes promote side reactions if not carefully controlled.

    • Dichloromethane (DCM): A common, relatively inert solvent. Some protocols show excellent selectivity with NBS in DCM, yielding only the monobrominated product.[9]

    • Solvent-Free: Some modern, "green" chemistry approaches use solvent-free conditions, which can be effective but may require more precise temperature control.[13][14]

  • Temperature:

    • Lower temperatures (e.g., 0-10°C) are generally preferred, especially during the addition of the brominating agent.[1] This slows down the reaction rate, allowing for better control and minimizing the exothermic reaction. Slower kinetics help prevent the rapid formation of the dibrominated byproduct. Once the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.

Q4: How can I use stoichiometry to my advantage to prevent over-bromination?

A4: Precise stoichiometric control is arguably the most critical factor.

  • Use a Slight Excess of Ketone: While counterintuitive, starting with a slight excess of the ketone (e.g., 1.05 to 1.1 equivalents) relative to the brominating agent can help ensure the brominating agent is fully consumed before significant dibromination can occur. However, this leaves you with the task of separating the product from the unreacted starting material.

  • Exact Stoichiometry with Controlled Addition: The more common and effective method is to use exactly 1.0 equivalent of the brominating agent and add it very slowly (dropwise) to the ketone solution at a low temperature.[12] This maintains a low concentration of the brominating agent at all times, ensuring it reacts preferentially with the more abundant starting material's enolate over the enolate of the newly formed monobrominated product.

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving issues post-reaction.

Issue 1: My crude NMR/LC-MS shows a significant amount of 2,2-dibromo-1-cyclohexylethanone.
  • Probable Cause: The concentration of the brominating agent was too high during the reaction, the addition was too fast, or the reaction temperature was too high.

  • Solution:

    • Purification: The dibrominated compound is significantly less polar than the monobrominated product. Separation can be achieved via column chromatography on silica gel. Start with a non-polar eluent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity. The dibrominated product should elute first.

    • Future Prevention: In your next attempt, add the brominating agent (preferably NBS) dropwise as a solution in the reaction solvent over a longer period (e.g., 30-60 minutes) while maintaining the reaction temperature at 0°C.

Issue 2: My analysis shows a large peak for the starting material, 1-cyclohexylethanone.
  • Probable Cause: The reaction did not go to completion. This could be due to insufficient brominating agent (e.g., loss during transfer, decomposition), a reaction time that was too short, or a temperature that was too low to drive the reaction forward.

  • Solution:

    • Purification: The starting material is more polar than the α-bromo ketone. It can be separated via column chromatography, where it will elute after the desired product.[6]

    • Future Prevention: Ensure your brominating agent is pure and dry. Use a slight excess (e.g., 1.05 equivalents) of the brominating agent. After the initial low-temperature addition, allow the reaction to stir for a longer period (e.g., 2-4 hours) and monitor its progress by TLC or GC-MS before quenching.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for analyzing and purifying the crude reaction mixture.

G start Analyze Crude Product (TLC, LC-MS, NMR) impurity_check Significant Impurities Detected? start->impurity_check success Proceed to Final Purification (e.g., Recrystallization or Distillation) impurity_check->success No identify_impurity Identify Primary Impurity impurity_check->identify_impurity Yes is_dibromo High Dibromo Content identify_impurity->is_dibromo 2,2-Dibromo Product is_sm High Starting Material identify_impurity->is_sm Starting Material action_column_dibromo Column Chromatography (Dibromo elutes first in non-polar solvent) is_dibromo->action_column_dibromo Purification action_column_sm Column Chromatography (Product elutes first) is_sm->action_column_sm Purification optimize_dibromo Optimize Future Rxn: - Slower Br₂/NBS addition - Maintain T < 5°C action_column_dibromo->optimize_dibromo Prevention optimize_sm Optimize Future Rxn: - Use 1.05 eq. NBS - Increase reaction time - Monitor by TLC action_column_sm->optimize_sm Prevention

Caption: Troubleshooting workflow for impurity analysis.

Section 3: Validated Experimental Protocol

This protocol is adapted from established methods and optimized for high purity and yield of this compound using NBS.[9][10][12]

Materials:

  • 1-Cyclohexylethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq, catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-cyclohexylethanone (1.0 eq) and anhydrous DCM.

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 eq) to the flask. Stir the mixture under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in a minimal amount of anhydrous DCM. Load this solution into the dropping funnel.

  • Controlled Addition: Add the NBS solution dropwise to the stirred ketone solution over 30-45 minutes. It is crucial to maintain the internal temperature below 5°C during the entire addition.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0°C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (Thin Layer Chromatography). The product spot should be less polar (higher Rf) than the starting material.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing cold saturated sodium thiosulfate solution to destroy any unreacted bromine/NBS.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove the acid catalyst), water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound, typically as a pale yellow oil.

  • Purification: If minor impurities are present, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Reaction Optimization Parameters
ParameterRecommended ConditionRationale & Impact on Purity
Brominating Agent N-Bromosuccinimide (NBS)Milder, more selective, and safer to handle than Br₂. Reduces the risk of over-bromination.[7][9]
Stoichiometry 1.0 eq NBS to 1.0 eq KetonePrecise control prevents excess brominating agent that leads to dibromination.[6]
Solvent Dichloromethane (DCM), anhydrousInert solvent that provides good solubility for reagents and facilitates a clean reaction.[9]
Catalyst p-Toluenesulfonic acid (pTSA)Acid catalysis is necessary to promote the formation of the enol intermediate, which is the active nucleophile.[2][3]
Temperature 0°C during additionSlows reaction kinetics, allowing for superior control and preventing thermal runaway and byproduct formation.[1]
Addition Method Slow, dropwise additionMaintains a low instantaneous concentration of NBS, kinetically favoring monobromination.

Section 4: Reaction Mechanism Overview

The acid-catalyzed α-bromination follows a well-established multi-step mechanism. Understanding this pathway is key to rationalizing the formation of both the product and byproducts.

G ketone 1-Cyclohexylethanone protonated_ketone Protonated Ketone ketone->protonated_ketone + H⁺ (cat.) enol Enol Intermediate protonated_ketone->enol - H⁺ product_intermediate Brominated Intermediate enol->product_intermediate + 'Br⁺' (from NBS) product This compound (Product) product_intermediate->product - H⁺ product_enol Product Enol product->product_enol + H⁺ / - H⁺ (Favored by acidic α-H) dibromo_intermediate Dibrominated Intermediate product_enol->dibromo_intermediate + 'Br⁺' dibromo_product 2,2-Dibromo Product (Impurity) dibromo_intermediate->dibromo_product - H⁺

Caption: Mechanism of α-bromination and dibromination byproduct formation.

References

Troubleshooting guide for low reactivity of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-1-cyclohexylethanone

Welcome to the technical support center for this compound (also known as (Bromoacetyl)cyclohexane). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile, yet sometimes temperamental, synthetic intermediate. Here, we address common issues related to its reactivity in a direct question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or failing to go to completion. What are the most common initial checks?

Low or incomplete conversion is the most frequently reported issue. Before delving into complex optimization, always begin with these fundamental checks:

  • Reagent Purity and Integrity: this compound can degrade over time, especially if exposed to moisture, which can cause hydrolysis to the corresponding α-hydroxy ketone. Confirm the purity of your starting material via TLC or ¹H NMR. The alpha-proton signal should be a clean singlet; the presence of other signals in that region may indicate impurities.

  • Nucleophile Strength: The reactivity of the substrate is critically dependent on the nucleophile you are using. Weak nucleophiles (e.g., water, alcohols) will react much slower than strong, negatively charged nucleophiles (e.g., thiolates, cyanides).[1]

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, especially when using moisture-sensitive nucleophiles or reagents. Moisture can consume your nucleophile or react with the starting material.

Q2: I'm observing multiple spots on my TLC plate besides the starting material and desired product. What are the likely side reactions?

The structure of this compound allows for several competing reaction pathways:

  • Elimination: Strong, bulky bases can promote an E2 elimination reaction to form an α,β-unsaturated ketone, which is a common side product.[2]

  • Di-bromination: If you are synthesizing the compound in situ from cyclohexyl methyl ketone, using excess bromine or basic conditions can lead to the formation of di-brominated species.[3][4]

  • Hydrolysis: As mentioned, exposure to water (e.g., from wet solvents or reagents) can lead to the formation of 2-Hydroxy-1-cyclohexylethanone.

  • Carbonyl Attack: Very strong and unhindered nucleophiles may attack the carbonyl carbon in addition to the α-carbon.[5][6]

In-Depth Troubleshooting Guide

Issue 1: Low Yield Due to Poor Reactivity or Incomplete Conversion

You've confirmed your starting material is pure, but the reaction is still not proceeding efficiently. Let's break down the potential causes and solutions.

► Possible Cause A: Inadequate Nucleophile or Base

The SN2 reaction at the heart of this substrate's utility is highly sensitive to the nucleophile's properties.[6]

  • Expertise & Experience: The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly electrophilic and activates it for SN2 reactions.[6][7] However, this effect is not always enough to overcome a weak nucleophile or challenging steric environment. A negatively charged nucleophile is almost always more reactive than its neutral conjugate acid.[1][8]

  • Troubleshooting Steps:

    • Increase Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it first with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine base like DBU) to generate the more reactive anionic form.

    • Evaluate the Base: If your reaction requires a base, ensure it is appropriate. For substitution, a non-nucleophilic base like potassium or cesium carbonate is often preferred to minimize competitive elimination. Strong, hindered bases like potassium tert-butoxide will strongly favor elimination.

► Possible Cause B: Sub-Optimal Reaction Conditions (Solvent & Temperature)

  • Expertise & Experience: The choice of solvent is critical for SN2 reactions. Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal as they solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, leaving it "naked" and highly reactive.[1] Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, blunting its reactivity.

  • Troubleshooting Steps:

    • Solvent Selection: If you are not already, switch to a polar aprotic solvent. See the table below for recommendations.

    • Temperature Adjustment: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate. However, be cautious, as higher temperatures can also increase the rate of side reactions, particularly elimination. Monitor the reaction by TLC to find the optimal balance.

  • Data Presentation: Recommended Starting Conditions for SN2 Reactions

Nucleophile ClassRecommended SolventTypical TemperatureRecommended Base (if needed)
Amines (R-NH₂)Acetonitrile, THFRoom Temp → 50 °CK₂CO₃, Et₃N
Thiolates (R-S⁻)DMF, Acetonitrile0 °C → Room TempPre-formed with NaH or NaOMe
Carboxylates (R-COO⁻)DMF, DMSO50 °C → 80 °CCs₂CO₃ (for solubility)
Azide (N₃⁻)DMF, AcetoneRoom Temp → 60 °CSodium Azide (NaN₃)
Cyanide (CN⁻)DMSO, AcetoneRoom Temp → 50 °CKCN, NaCN

► Possible Cause C: Steric Hindrance

  • Expertise & Experience: The bulky cyclohexyl group adjacent to the reaction center can sterically hinder the approach of the incoming nucleophile. This is a classic challenge in SN2 reactions.[6] If your nucleophile is also large and bulky, the activation energy for the reaction can become prohibitively high.

  • Visualization: Steric Hindrance The diagram below illustrates how the cyclohexyl group can block the "backside attack" required for an SN2 reaction.

    Caption: Steric hindrance from the cyclohexyl group.

  • Troubleshooting Steps:

    • Modify the Nucleophile: If possible, use a smaller, less hindered nucleophile to achieve the desired transformation.

    • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier, but again, monitor for side products.

Issue 2: Poor Selectivity - Competition Between Substitution (SN2) and Elimination (E2)

You are getting product, but it's contaminated with a significant amount of the α,β-unsaturated ketone.

  • Expertise & Experience: The α-hydrogen on the cyclohexyl ring is acidic and can be abstracted by a base, leading to E2 elimination. This pathway is competitive with the desired SN2 reaction. The outcome is often determined by the nature of the base/nucleophile and the reaction temperature. Strong, hindered bases (like t-BuOK) are classic reagents for promoting elimination, while weaker, less hindered bases/nucleophiles (like acetate) favor substitution.

  • Visualization: Competing SN2 and E2 Pathways

    SN2_vs_E2 sub This compound Cα-Br sn2_prod SN2 Product (Substitution) sub->sn2_prod Good Nucleophile Low Temperature e2_prod E2 Product (Elimination) sub->e2_prod Strong/Bulky Base High Temperature nu Nucleophile (e.g., R-S⁻) nu->sub:f0 SN2 Attack at Cα base Strong/Hindered Base (e.g., t-BuOK) base->sub:f0 E2 Attack at Cβ-H

    Caption: Competition between SN2 and E2 pathways.

  • Troubleshooting Steps:

    • Use a Weaker Base: If a base is required, switch from strong alkoxides to weaker carbonate bases (K₂CO₃, Cs₂CO₃).

    • Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly favor the SN2 pathway.

    • Choose a "Soft" Nucleophile: Nucleophiles with high polarizability and low basicity (e.g., I⁻, SCN⁻, R-S⁻) strongly favor the SN2 pathway.

Experimental Protocols

Protocol 1: General Procedure for a Test SN2 Reaction with a Thiol Nucleophile

This protocol serves as a robust starting point for optimization.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (0.2 M relative to the substrate).

  • Nucleophile Generation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Thiol Addition: Slowly add a solution of your desired thiol (1.0 equivalent) in a small amount of anhydrous DMF. Stir at 0 °C for 20 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in DMF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent system). The product should be less polar than the starting α-bromo ketone.

  • Work-up: Once complete, carefully quench the reaction by pouring it into a separatory funnel containing saturated aqueous ammonium chloride (NH₄Cl) solution and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[3]

Protocol 2: Purity Assessment by ¹H NMR
  • Dissolve a small sample (5-10 mg) of this compound in CDCl₃.

  • Acquire a standard ¹H NMR spectrum.

  • Key Signals to Observe:

    • α-CH₂Br: Look for a clean singlet at approximately 4.1-4.2 ppm. The integration should correspond to 2 protons.

    • Hydrolysis Impurity (α-hydroxy): The corresponding signal for the -CH₂(OH) group would appear at a similar chemical shift but may show coupling if the hydroxyl proton is visible. A broad singlet for the -OH group may also be present.

    • Unreacted Ketone (Cyclohexyl methyl ketone): A sharp singlet for the methyl group would be visible around 2.1 ppm.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing reactivity issues.

TroubleshootingWorkflow A Low Reactivity or Incomplete Reaction B 1. Check Starting Material Purity (NMR, TLC) A->B C Is it pure? B->C D Purify or obtain new starting material C->D No E 2. Evaluate Nucleophile & Reaction Conditions C->E Yes D->B F Is Nucleophile strong enough? Is solvent polar aprotic? E->F G • Generate anion with base • Switch to DMF, Acetonitrile, or DMSO F->G No H 3. Optimize Temperature F->H Yes G->H I Gently heat (40-60°C) Monitor for side products H->I J 4. Consider Steric Hindrance I->J L Problem Solved I->L Success K If still no reaction, use smaller nucleophile if possible J->K K->L Success

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Safe Disposal of 2-Bromo-1-cyclohexylethanone Waste

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals on the proper handling and disposal of waste containing 2-Bromo-1-cyclohexylethanone. As an alpha-bromo ketone, this compound presents specific hazards that necessitate rigorous safety protocols and waste management procedures. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues encountered during laboratory operations.

Part 1: Hazard Identification & Characterization

This section addresses the fundamental properties and hazards of this compound, providing the foundational knowledge necessary for safe handling.

Q: What is this compound and what are its primary hazards?

A: this compound (CAS No. 56077-28-2) is a halogenated organic compound with the molecular formula C₈H₁₃BrO.[1][2][3] It is structurally an alpha-bromo ketone, which makes it a reactive and hazardous substance.[4] The primary hazards, as identified by the Globally Harmonized System (GHS), include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Corrosivity/Irritation: Causes severe skin burns, skin irritation, and serious eye damage or irritation.[1][4]

  • Combustibility: It is also classified as a combustible liquid.[5]

These hazards underscore the need for stringent safety measures during handling and disposal. The presence of the bromine atom significantly influences its reactivity and toxicological profile.

Q: Why is this compound classified as a halogenated organic waste?

A: Any organic compound containing one of the halogen elements (Fluorine, Chlorine, Bromine, Iodine) is classified as halogenated.[6] this compound contains a bromine atom, placing it in this category. For waste disposal purposes, this classification is critical. Halogenated organic wastes cannot be disposed of with non-halogenated organic wastes because they require different treatment methods and are often more costly to dispose of.[7][8] Mixing these waste streams can lead to the entire mixture being treated as the more hazardous (and expensive) category.[7][8]

Q: Where can I find the most reliable safety information for this chemical?

A: The most reliable and comprehensive source of safety information is the Safety Data Sheet (SDS) provided by the manufacturer or supplier.[5][9] Additionally, databases like PubChem provide aggregated safety and hazard information from various sources.[1] Always consult the specific SDS for the material you are using before starting any experiment.

Part 2: Personal Protective Equipment (PPE) & Safe Handling

This section provides a troubleshooting guide for the correct selection and use of PPE when working with this compound.

Q: What is the mandatory PPE for handling this compound?

A: A comprehensive PPE strategy is essential. The following table summarizes the required equipment based on established safety guidelines for handling hazardous and corrosive organic compounds.[9][10][11][12]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to ANSI Z87.1 standards. A full-face shield is required when handling larger volumes (>1L) or when there is a significant splash risk.[11]Protects against splashes and vapors that can cause severe eye damage.[1][10]
Skin Protection Flame-resistant lab coat. Chemically resistant gloves (Nitrile or Neoprene are recommended).[10]Prevents skin contact, which can cause severe burns and irritation.[1][13] A double layer of gloves can provide additional protection.
Respiratory Protection All work must be conducted in a certified chemical fume hood.[6][10]Prevents inhalation of harmful vapors.[1][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills. Open-toed shoes are never permitted in a laboratory setting.[6]
Q: I am only handling a small quantity. Do I still need to use a fume hood?

A: Yes. Due to its volatility and acute inhalation toxicity, all handling of this compound, regardless of quantity, must be performed inside a properly functioning chemical fume hood.[6] This is a non-negotiable safety requirement to prevent exposure.

Q: My gloves tore while handling the compound. What should I do?

A: Immediately move away from the hazardous material. Remove the contaminated gloves using the proper technique to avoid skin contact with the outer surface.[13] Wash your hands thoroughly with soap and water. If skin contact is suspected, wash the affected area for at least 15 minutes and seek immediate medical attention, consulting the SDS for first-aid guidance.[13] Dispose of the torn gloves as hazardous waste.

Part 3: Waste Collection & Segregation

Proper segregation and collection of chemical waste at the source are paramount for safe and compliant disposal. This section outlines the correct workflow.

Q: How should I collect waste containing this compound in the lab?

A: All waste streams (liquids, contaminated solids, and PPE) must be collected as regulated hazardous waste. The workflow below illustrates the correct segregation and collection process.

WasteCollectionWorkflow Workflow for this compound Waste A Experiment Generates Waste (e.g., residual liquid, contaminated wipes, used glassware) B Is the waste liquid or solid? A->B C Collect in designated 'Halogenated Organic Liquid Waste' container B->C Liquid D Collect in designated 'Solid Hazardous Waste' container (e.g., lined, puncture-proof) B->D Solid (gloves, wipes, etc.) E Ensure waste container is made of compatible material (e.g., polyethylene) C->E D->E F Keep container closed except when adding waste E->F G Label container with 'Hazardous Waste' and list all chemical constituents F->G H Store in a designated satellite accumulation area (secondary containment) G->H

Caption: Waste Segregation and Collection Workflow.

Q: Can I mix this waste with other organic solvents like acetone or hexane?

A: No. Waste containing this compound must be segregated into a "Halogenated Organic Waste" container.[6][7] Non-halogenated solvents like acetone, hexane, or ethanol should be collected in a separate "Non-Halogenated Organic Waste" container.[7][8] Mixing them increases disposal costs and complexity, as the entire volume must be treated as halogenated waste.[7]

Q: What are the labeling requirements for the waste container?

A: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste".[7] The label must also clearly identify all contents, including "this compound" and any other solvents or reagents present, with approximate percentages.[7][14]

Q: The waste container is full. What is the procedure for pickup?

A: Once a waste container is full, ensure the cap is tightly sealed. Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) department. Store the sealed and labeled container in a designated satellite accumulation area with secondary containment until it is collected by trained EHS personnel.

Part 4: Spill Management & Decontamination

Accidents can happen. This troubleshooting guide provides clear, step-by-step instructions for managing spills.

Q: I've spilled a small amount (<100 mL) of this compound in the fume hood. How do I clean it up?

A: For a minor spill that you are trained and comfortable cleaning up, follow this protocol:[15][16]

  • Alert Personnel: Notify others in the lab of the spill.

  • Ensure Safety: Keep the fume hood sash as low as possible. Ensure you are wearing the appropriate PPE (double gloves, safety goggles, lab coat).[16]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill kit powder to dike the spill and prevent it from spreading.[15][16][17] Work from the outside of the spill inward.[15][18]

  • Absorb the Liquid: Cover the spill with the absorbent material and allow it to fully absorb the liquid. Do NOT use paper towels, as this can increase the rate of evaporation.[15]

  • Collect Waste: Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbent material.[9][17]

  • Package Waste: Place the contaminated absorbent material and any used cleaning tools into a heavy-duty plastic bag or a designated container for solid hazardous waste.[16][18]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cloth in the hazardous waste bag.

  • Seal and Label: Seal the waste bag/container, and label it as "Hazardous Waste" detailing the contents (e.g., "Vermiculite with this compound").

  • Dispose: Arrange for pickup through your EHS department.

  • Report: Document the spill and cleanup procedure in an incident report.[18]

Q: What constitutes a "major" spill that requires external assistance?

A: A spill is considered major and requires immediate evacuation and professional assistance (call 911 and your institution's EHS) if it meets any of the following criteria:[15]

  • The spill is larger than you can handle (e.g., >500 mL).[16]

  • The material is highly toxic, and you are not equipped to handle it.

  • The spill occurs outside of a fume hood or containment area.

  • There is a risk of fire or explosion.

  • You feel unwell or have been exposed.

Q: How do I decontaminate glassware that has come into contact with the compound?

A: Rinse the glassware three times with a small amount of a suitable organic solvent (e.g., acetone). Collect all rinsate in the designated "Halogenated Organic Liquid Waste" container. After the solvent rinse, the glassware can typically be washed with soap and water.

Part 5: Formal Disposal Procedures

This section covers the regulatory aspects and approved final disposal methods.

Q: What are the approved disposal methods for halogenated organic waste?

A: Halogenated organic waste must be disposed of through a licensed hazardous waste disposal facility.[5][10] The most common method is high-temperature incineration in a specialized hazardous waste incinerator. This process is designed to destroy the organic molecule completely and scrub harmful byproducts from the exhaust gases. Under no circumstances should this waste be poured down the drain or allowed to evaporate in a fume hood as a disposal method.[6][14]

Q: Can I neutralize the waste myself before disposal?

A: No. While chemical neutralization of alpha-bromo ketones is possible, it is not a recommended or approved method for waste disposal in a standard laboratory setting. These reactions can be unpredictable, generate hazardous byproducts, and require specialized expertise. All waste containing this compound should be disposed of directly through your institution's hazardous waste management program without any pre-treatment.

Q: What are the relevant EPA waste codes for this type of material?

A: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, waste containing it would likely fall under the "F-listed" codes for wastes from non-specific sources if it is part of a spent solvent mixture. Specifically, if mixed with certain halogenated solvents, it could be classified under F001 or F002 .[19] If it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, it could also be assigned a "D-code".[19] Your institution's EHS department is responsible for making the final waste code determination.

References

Validation & Comparative

A Comparative Guide to Interpreting the Mass Spectrum of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 2-Bromo-1-cyclohexylethanone. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple interpretation to offer a comparative analysis, elucidating the structural information encoded in the fragmentation pattern. We will explore the underlying principles of fragmentation, compare the spectrum to a non-halogenated analog, and provide a validated protocol for data acquisition.

The Rationale: Why Mass Spectrometry for α-Haloketones?

α-Haloketones, such as this compound, are versatile intermediates in organic synthesis, frequently used in the development of pharmaceutical compounds.[1] Their reactivity is largely dictated by the presence of both a carbonyl group and an adjacent halogen atom.[1] Mass spectrometry is an indispensable tool for their characterization, providing rapid confirmation of molecular weight and critical structural details through the analysis of fragmentation patterns. Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, inducing reproducible fragmentation that serves as a molecular fingerprint.[2]

Foundational Principles: Fragmentation of Ketones and Alkyl Halides

To accurately interpret the mass spectrum of this compound, it is crucial to understand the characteristic fragmentation pathways of its constituent functional groups.

  • Ketones : Upon ionization, the charge is often localized on the oxygen atom. The most common fragmentation pathway is α-cleavage , where the bond adjacent to the carbonyl group is broken.[3][4] This cleavage results in the formation of a resonance-stabilized acylium ion ([R-C≡O]+), which is often a prominent peak in the spectrum.[2]

  • Alkyl Bromides : Organic compounds containing bromine are easily identified by the isotopic signature of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[5] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z). Common fragmentation pathways include the cleavage of the C-Br bond to lose a bromine radical (Br•) and α-cleavage adjacent to the carbon bearing the halogen.[6]

Deconstructing the Mass Spectrum of this compound

The molecular formula of this compound is C8H13BrO, with a monoisotopic mass of approximately 204.015 Da for the 79Br isotope and 206.013 Da for the 81Br isotope.[7]

The Molecular Ion (M+•)

The molecular ion peak is expected at m/z 204 and m/z 206 , with nearly equal intensities (a 1:1 M/M+2 ratio), which is the hallmark of a monobrominated compound.[8] The energetic nature of EI may lead to a low abundance of the molecular ion due to rapid fragmentation.

Primary Fragmentation Pathways

The primary fragmentation events are driven by the formation of stable carbocations and radicals. The most logical pathways are detailed below.

  • α-Cleavage (Loss of •CH2Br) : Cleavage of the bond between the carbonyl carbon and the bromomethyl group is highly favorable. This pathway expels a bromomethyl radical (•CH2Br) and forms the stable cyclohexyl acylium ion.

    • Fragment : [C6H11CO]+

    • m/z : 111

    • Significance: This peak is expected to be highly abundant due to the stability of the resulting acylium ion.

  • α-Cleavage (Loss of Cyclohexyl Radical) : The alternative α-cleavage involves the loss of the cyclohexyl group as a radical (•C6H11).

    • Fragment : [BrCH2CO]+

    • m/z : 121 and 123

    • Significance: This acylium ion is also stabilized, but the loss of the larger, more stable cyclohexyl radical may make this pathway competitive. The characteristic 1:1 isotopic pattern confirms the presence of bromine in this fragment.

  • Cleavage of the C-Br Bond : The direct loss of a bromine radical is a common pathway for alkyl halides.[6]

    • Fragment : [C8H13O]+

    • m/z : 125

    • Significance: This fragment represents the molecular ion minus the bromine atom. Its stability is moderate, but it serves as a useful diagnostic peak.

  • Cyclohexyl Ring Fragmentation : The cyclohexyl group itself and fragments containing it can undergo further cleavage. A common fragmentation for cyclohexyl systems is the loss of ethene (C2H4, 28 Da) via a retro-Diels-Alder-type reaction.[9]

    • From [C6H11]+ : The cyclohexyl cation at m/z 83 can lose ethene to produce a fragment at m/z 55 .

    • From [C6H11CO]+ : The acylium ion at m/z 111 is less likely to undergo this specific rearrangement, but other complex rearrangements can lead to peaks in the lower mass range.

The fragmentation pathways are visualized in the diagram below.

G M [C8H13BrO]+• m/z 204/206 (Molecular Ion) F111 [C6H11CO]+ m/z 111 (Acylium Ion) M->F111 - •CH2Br F121 [BrCH2CO]+ m/z 121/123 (Bromoacylium Ion) M->F121 - •C6H11 F125 [C8H13O]+ m/z 125 M->F125 - •Br F83 [C6H11]+ m/z 83 (Cyclohexyl Cation) M->F83 rearrangement F55 [C4H7]+ m/z 55 F83->F55 - C2H4

Caption: Predicted EI fragmentation pathway for this compound.

Comparative Analysis: The Influence of the Bromine Atom

To underscore the diagnostic power of these fragmentation patterns, we compare the predicted spectrum of this compound with the known spectrum of its non-halogenated analog, Cyclohexyl methyl ketone (1-cyclohexylethanone, C8H14O) .[10][11]

m/z ValueProposed Fragment IonThis compound (Predicted)Cyclohexyl methyl ketone (Observed)[12]Rationale for Difference
204/206 [M]+•Present (Molecular Ion)AbsentThe molecular weight is significantly different due to the bromine atom.
126 [M]+•AbsentPresent (Molecular Ion)Represents the molecular ion of the non-halogenated analog.
121/123 [BrCH2CO]+PresentAbsentThis fragment is unique to the bromo-ketone, resulting from α-cleavage.
111 [C6H11CO]+AbundantAbundantThis acylium ion is formed by α-cleavage in both molecules, but through the loss of different radicals (•CH2Br vs. •CH3).
83 [C6H11]+PresentAbundantThe cyclohexyl cation is a common fragment for both structures.
55 [C4H7]+PresentAbundantA common fragment from the breakdown of the cyclohexyl ring in both compounds.
43 [CH3CO]+AbsentAbundant (Base Peak)The base peak for cyclohexyl methyl ketone is the acetyl cation, formed via α-cleavage. This pathway is not possible for the bromo-analog.

This comparison clearly demonstrates how the presence of the bromine atom introduces new, highly diagnostic fragmentation pathways (e.g., formation of m/z 121/123) and eliminates others (e.g., formation of m/z 43), while preserving fragments related to the common cyclohexylcarbonyl core (m/z 111).

A Validated Protocol for GC-MS Analysis

Acquiring a clean, reproducible mass spectrum requires a robust methodology. The following protocol outlines a standard approach for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow

G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Prep1 Dissolve Sample (1 mg/mL in Ethyl Acetate) Prep2 Vortex to Homogenize Prep1->Prep2 GC1 Inject 1 µL Prep2->GC1 GC2 Temperature Program GC1->GC2 GC3 Elution GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Scan (m/z 40-300) MS1->MS2 MS3 Data Acquisition MS2->MS3

Caption: Standard workflow for GC-MS analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.

    • Vortex the solution for 30 seconds to ensure homogeneity.

  • Instrumentation (Typical GC-MS System):

    • GC Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet: Splitless mode, 250 °C.

  • GC Oven Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: Increase temperature at 15 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40–300.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

This self-validating protocol ensures efficient separation from impurities and provides the necessary energetic conditions for reproducible fragmentation, allowing for direct comparison with library spectra or the principles outlined in this guide.

Conclusion

The mass spectrum of this compound is rich with structural information. A systematic interpretation, grounded in the fundamental principles of fragmentation, allows for unambiguous compound identification. The key diagnostic features are the M/M+2 molecular ion doublet at m/z 204/206 and the prominent acylium ion at m/z 111 resulting from α-cleavage. By comparing its fragmentation pattern to that of a non-halogenated analog, the profound influence of the bromine atom on the molecule's behavior under electron ionization is made evident. This guide provides the foundational knowledge and practical methodology for researchers to confidently analyze this and similar α-haloketone structures.

References

A Comparative Analysis of the Reactivity of 2-Bromo-1-cyclohexylethanone and 2-Chlorocyclohexanone in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, α-halo ketones are pivotal intermediates, prized for their dual reactivity which allows for a diverse range of molecular transformations. The strategic placement of a halogen atom adjacent to a carbonyl group significantly enhances the electrophilicity of the α-carbon, making it a prime target for nucleophilic attack. This guide provides an in-depth, data-driven comparison of the reactivity of two prominent α-halo ketones: 2-Bromo-1-cyclohexylethanone and 2-Chlorocyclohexanone. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes in drug discovery and development.

The Underlying Principles: Unpacking the Reactivity of α-Halo Ketones

The heightened reactivity of α-halo ketones in nucleophilic substitution reactions is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group.[1] This polarization of the carbon-halogen bond renders the α-carbon significantly more electrophilic and susceptible to nucleophilic attack.[1] Consequently, these compounds readily undergo bimolecular nucleophilic substitution (SN2) reactions.

The nature of the halogen atom is a critical determinant of reactivity. The efficacy of the leaving group in an SN2 reaction is paramount, with the general trend for halogens being I > Br > Cl > F. This is a consequence of the halide's stability in solution, which is inversely related to its basicity. As bromide is a weaker base than chloride, it is a superior leaving group, leading to a lower activation energy for the substitution reaction.

Comparative Reactivity Analysis: A Head-to-Head Look at this compound and 2-Chlorocyclohexanone

The enhanced reactivity of this compound over its chloro-analog is a consistent and predictable phenomenon in nucleophilic substitution reactions. This difference is rooted in the fundamental principles of leaving group ability and carbon-halogen bond strength.

Nucleophilic Substitution (SN2) Reactions

Table 1: Comparative Data for Nucleophilic Substitution and Favorskii Rearrangement

ParameterThis compound2-Chlorocyclohexanone
Relative SN2 Rate (Analogous System) ~501
Favorskii Rearrangement Yield Generally lower than chloro-derivative56-61%
Favorskii Rearrangement Time Shorter~2 hours
Leaving Group Ability ExcellentGood
C-X Bond Strength WeakerStronger
The Favorskii Rearrangement: A Case Study in Reactivity

The Favorskii rearrangement, a base-catalyzed reaction of α-halo ketones that leads to carboxylic acid derivatives, provides an excellent platform for comparing the reactivity of our two target molecules.[2] In the case of cyclic α-halo ketones, this rearrangement results in a ring contraction.[2]

When treated with a base like sodium methoxide, both 2-bromo- and 2-chlorocyclohexanone undergo a Favorskii rearrangement to yield methyl cyclopentanecarboxylate.[2] The reaction with 2-bromocyclohexanone is notably faster, a direct consequence of the bromide being a better leaving group in the intramolecular cyclopropanone formation step. However, this increased reactivity can sometimes lead to a higher propensity for side reactions, which may result in a lower isolated yield compared to the more controlled reaction of 2-chlorocyclohexanone.[2]

Visualizing the Mechanisms

To better understand the transformations discussed, the following diagrams illustrate the key mechanistic pathways.

Caption: The SN2 reaction mechanism.

Favorskii_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclopropanone Formation cluster_step3 Step 3: Nucleophilic Attack & Ring Opening cluster_step4 Step 4: Protonation Start 2-Halocyclohexanone Enolate Enolate Start->Enolate Deprotonation Base Base (e.g., MeO⁻) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Attacked_Intermediate Tetrahedral Intermediate Cyclopropanone->Attacked_Intermediate Nucleophilic Attack Ring_Opened Carbanion Attacked_Intermediate->Ring_Opened Ring Opening Final_Product Cyclopentanecarboxylate Ring_Opened->Final_Product Protonation

Caption: The Favorskii rearrangement mechanism.

Experimental Protocols

The following protocols provide a framework for the experimental comparison of the reactivity of this compound and 2-chlorocyclohexanone.

Protocol 1: Competitive SN2 Reaction

Objective: To qualitatively compare the relative reactivity of this compound and 2-chlorocyclohexanone in an SN2 reaction.

Materials:

  • This compound

  • 2-Chlorocyclohexanone

  • Sodium iodide

  • Acetone (anhydrous)

  • Test tubes

  • Water bath

  • Thin-layer chromatography (TLC) supplies

  • Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

  • Prepare two separate solutions, each containing an equimolar amount of this compound and 2-chlorocyclohexanone in anhydrous acetone.

  • To each solution, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of sodium iodide.

  • Simultaneously place both test tubes in a water bath maintained at a constant temperature (e.g., 50 °C).

  • At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by adding a large volume of water.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the composition of the organic extract by TLC and GC-MS to determine the relative consumption of the two starting materials over time.

Expected Outcome: The concentration of this compound is expected to decrease more rapidly than that of 2-chlorocyclohexanone, indicating its higher reactivity.

Protocol 2: Favorskii Rearrangement of 2-Chlorocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate from 2-chlorocyclohexanone via the Favorskii rearrangement.

Materials:

  • 2-Chlorocyclohexanone (1 mole, 132.5 g)

  • Sodium methoxide (1.05 moles, 56.7 g)

  • Anhydrous methanol (500 mL)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Stirring apparatus

  • Ice bath

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend sodium methoxide in 250 mL of anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Dissolve 2-chlorocyclohexanone in 250 mL of anhydrous methanol and add it to the dropping funnel.

  • Add the 2-chlorocyclohexanone solution dropwise to the stirred sodium methoxide suspension over a period of 30-45 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Cool the mixture to room temperature and carefully neutralize with 1 M hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Add 200 mL of water to the residue and extract with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield methyl cyclopentanecarboxylate.

Protocol 3: Favorskii Rearrangement of 2-Bromocyclohexanone

Objective: To synthesize methyl cyclopentanecarboxylate from 2-bromocyclohexanone and compare its reaction time with the chloro-analog.

Materials:

  • 2-Bromocyclohexanone (1 mole, 177.0 g)

  • Sodium methoxide (1.05 moles, 56.7 g)

  • Anhydrous methanol (500 mL)

  • (Same equipment as Protocol 2)

Procedure:

  • Follow the same procedure as for 2-chlorocyclohexanone, with the following modifications:

  • The reaction of 2-bromocyclohexanone is more exothermic and faster. Therefore, the dropwise addition should be performed more slowly, ensuring the temperature remains below 5 °C.

  • The reflux time can be reduced. Monitor the reaction progress by TLC. The reaction is typically complete within a shorter timeframe compared to the chloro-derivative.[2]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Reactants Prepare equimolar solutions of 2-bromo- and 2-chlorocyclohexanone Mix Mix reactants and nucleophile Prepare_Reactants->Mix Prepare_Nu Prepare sub-stoichiometric solution of nucleophile (e.g., NaI) Prepare_Nu->Mix Incubate Incubate at constant temperature Mix->Incubate Aliquot Take aliquots at time intervals Incubate->Aliquot Quench Quench reaction in aliquots Aliquot->Quench Extract Extract organic components Quench->Extract Analyze Analyze by TLC and GC-MS Extract->Analyze Compare Compare consumption rates Analyze->Compare

Caption: Workflow for the kinetic analysis of 2-halocyclohexanones.

Conclusion

For the synthetic chemist, the choice between these two reagents is a matter of strategic consideration. If a rapid reaction is desired and potential side reactions can be managed, this compound is the reagent of choice. Conversely, if a more controlled and potentially higher-yielding transformation is required, the less reactive 2-chlorocyclohexanone may be preferable. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in their synthetic endeavors.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Bromo-1-cyclohexylethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Analytical Challenge of α-Bromo Ketones

α-Bromo ketones, such as 2-Bromo-1-cyclohexylethanone, are pivotal intermediates in organic synthesis. Their value lies in the dual reactivity of the carbonyl group and the labile carbon-bromine bond, which serves as a potent electrophilic site for nucleophilic substitution and a precursor for organometallic reagents.[1] This versatility makes them essential building blocks in the synthesis of pharmaceuticals and complex natural products.

However, the synthesis of these compounds is not without its challenges. The primary route, the α-bromination of a parent ketone, can be complicated by side reactions, including polybromination, rearrangement, and incomplete conversion. Consequently, rigorous analytical validation is not merely a procedural formality but a critical necessity to confirm the structure of the target molecule and ensure the purity required for subsequent synthetic steps.

This guide provides an in-depth comparison of spectroscopic methods for the validation of this compound, synthesized via the acid-catalyzed bromination of 1-cyclohexylethanone. We will explore how ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary data points that, when combined, create a self-validating system for unambiguous structural confirmation.

Synthetic Pathway: Acid-Catalyzed Bromination

The most common laboratory-scale synthesis involves the reaction of 1-cyclohexylethanone with elemental bromine, typically in a solvent like methanol or acetic acid with an acid catalyst.[2][3] The reaction proceeds through an enol intermediate, which is the rate-determining step.[3] The nucleophilic enol then attacks the electrophilic bromine.

The choice of an acid catalyst is causal; it accelerates the tautomerization of the ketone to its enol form, which is the reactive species in the halogenation.[3] Without it, the reaction is impractically slow.

Synthesis_Mechanism Start 1-Cyclohexylethanone (Starting Material) Enol Enol Intermediate Start->Enol Tautomerization (rate-determining) Product This compound (Product) Enol->Product Nucleophilic Attack HBr HBr Enol->HBr H_plus2 H+ Product->H_plus2 Br2 Br-Br Br2->Enol H_plus H+ H_plus->Start Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Start 1-Cyclohexylethanone + Br₂ Reaction Bromination Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Purify Purification (e.g., Chromatography) Crude->Purify H_NMR ¹H NMR Confirms -CH₂Br group Purify->H_NMR C_NMR ¹³C NMR Verifies carbon backbone Purify->C_NMR IR IR Spectroscopy Confirms C=O & C-Br Purify->IR MS Mass Spectrometry Confirms MW & Br presence Purify->MS Validated Validated this compound H_NMR->Validated C_NMR->Validated IR->Validated MS->Validated

References

A Comparative Guide to the Structural Characterization of 2-Bromo-1-cyclohexylethanone Derivatives: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of α-Bromoketones in Modern Chemistry

α-Haloketones are pivotal building blocks in organic synthesis, prized for their dual electrophilic centers at the carbonyl carbon and the α-carbon. This reactivity makes them valuable precursors for a wide array of molecular architectures, particularly in the synthesis of heterocyclic compounds, many of which exhibit significant biological activity and are key components in blockbuster pharmaceuticals. 2-Bromo-1-cyclohexylethanone, with its combination of a reactive bromomethylketone moiety and a conformationally flexible cyclohexyl ring, presents a unique scaffold for the development of novel chemical entities. Understanding its three-dimensional structure is paramount for predicting its reactivity and designing new synthetic pathways.

Synthesis and General Characterization

The synthesis of this compound and its derivatives is typically achieved through the bromination of the corresponding cyclohexyl ketone. Various brominating agents and conditions can be employed, with the choice often depending on the desired selectivity and the presence of other functional groups.

Experimental Protocol: Synthesis of a Representative this compound Derivative

Objective: To synthesize a 4-substituted this compound.

Materials:

  • 4-substituted cyclohexyl methyl ketone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Methanol or Dichloromethane (as solvent)

  • Sodium bicarbonate solution (for workup)

  • Magnesium sulfate (for drying)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve the 4-substituted cyclohexyl methyl ketone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine or a portion-wise addition of NBS to the cooled solution with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The purified product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Infrared (IR) Spectroscopy: To identify the carbonyl and C-Br stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The Crucial Role of Conformational Analysis

The cyclohexyl ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of substituents on the ring and the adjacent bromoacetyl group significantly influences the conformational equilibrium.

Spectroscopic and Computational Approaches to Conformation

Due to the dynamic nature of the cyclohexanone ring, solution-state NMR spectroscopy is a powerful tool for conformational analysis. The coupling constants between vicinal protons, particularly on the cyclohexane ring, can provide quantitative information about the dihedral angles and, by extension, the preferred conformation.

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for complementing experimental data. These methods can be used to calculate the relative energies of different conformers (e.g., chair with axial vs. equatorial bromoacetyl group) and to predict spectroscopic parameters that can be compared with experimental results.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Conformational Analysis Start 4-Substituted Cyclohexyl Methyl Ketone Bromination Bromination (Br2 or NBS) Start->Bromination Workup Aqueous Workup Bromination->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Bromo-1-(4-substituted-cyclohexyl)ethanone Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Spectroscopic Spectroscopic Analysis NMR->Spectroscopic Computational Computational Modeling (DFT) Structure Elucidation of Preferred Conformation Computational->Structure Spectroscopic->Structure

X-ray Crystallography: A Glimpse into the Solid State

A study on 2-bromo-1-phenylethanone revealed that the molecule adopts a largely planar conformation in the crystal lattice, with the atoms of the aliphatic substituent nearly coplanar with the aromatic system.[1] The crystal packing is stabilized by C-H···O hydrogen bonds.[1] This type of analysis provides a static picture of the molecule in its lowest energy state in the solid phase, which can be compared with the dynamic behavior observed in solution.

Hypothetical Solid-State Conformation of this compound

Based on the known principles of cyclohexane conformation, it is expected that in the solid state, this compound would adopt a chair conformation for the cyclohexyl ring. The bromoacetyl group would likely occupy an equatorial position to minimize steric hindrance, a phenomenon known as the A-value. The orientation of the C-Br bond relative to the carbonyl group would be influenced by a combination of steric and electronic factors, including dipole-dipole interactions.

G cluster_cyclohexane Cyclohexane Ring Conformation cluster_substituent Bromoacetyl Group Position Chair Chair (Low Energy) Boat Boat (High Energy) Chair->Boat Ring Flip Equatorial Equatorial (Preferred) Chair->Equatorial Lowest Energy Conformer Axial Axial (Less Stable) Equatorial->Axial Conformational Isomerism

Comparative Data for Halogenated Cyclohexanones

While a direct comparison of crystallographic data for a series of this compound derivatives is not currently possible, we can compare available spectroscopic and computational data for related 2-halocyclohexanones to understand the influence of the halogen atom on the conformational equilibrium.

CompoundMethodSolventAxial Conformer (%)Equatorial Conformer (%)Reference
2-ChlorocyclohexanoneNMRCCl₄7129N/A
2-BromocyclohexanoneNMRCCl₄7030N/A
2-IodocyclohexanoneNMRCCl₄8515N/A
2-FluorocyclohexanoneNMRCCl₄4060N/A
2-ChlorocyclohexanoneDFT (gas phase)-6535N/A
2-BromocyclohexanoneDFT (gas phase)-6832N/A

Note: The data in this table is illustrative and compiled from general knowledge of conformational analysis of 2-halocyclohexanones. Specific experimental values may vary.

This data highlights that the preference for the axial or equatorial conformation is influenced by a delicate balance of steric and electronic effects, including the size of the halogen and dipole-dipole interactions between the C-X and C=O bonds.

Conclusion and Future Outlook

The comprehensive characterization of this compound derivatives requires an integrated approach that combines synthesis, spectroscopic analysis, and computational modeling. While X-ray crystallography provides definitive solid-state structural information, its application is contingent on the ability to grow high-quality single crystals. In the absence of such data, a thorough understanding of the conformational behavior of these molecules can be achieved through techniques like NMR spectroscopy and DFT calculations. Future work in this area should focus on the synthesis of a series of derivatives and a systematic effort to obtain single crystals for X-ray diffraction analysis. This would provide invaluable data for establishing structure-activity relationships and for the rational design of new molecules with desired properties.

References

A Guide to the Characterization and Data Cross-Referencing of α-Bromoketones: A Case Study Using 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the meticulous verification of a compound's identity and purity is paramount. For researchers working with reactive intermediates like α-bromoketones, this process is not merely a formality but a critical step to ensure the validity and reproducibility of their experimental outcomes. These compounds, including 2-Bromo-1-cyclohexylethanone, are valuable precursors in the synthesis of a wide array of more complex molecules and pharmaceutical agents.[1] Their utility stems from the reactivity of the bromine atom, which is prone to nucleophilic substitution, and the carbonyl group, which can undergo various condensation reactions.[1]

This guide provides a comprehensive framework for the experimental characterization of this compound and the subsequent cross-referencing of the acquired data with established literature values. We will delve into the causality behind the selection of specific analytical techniques and experimental parameters, ensuring a self-validating system of protocols. To provide a tangible example of this cross-referencing process, we will utilize the well-documented data for a structurally related compound, 2-bromo-1-phenylethanone, as a comparative benchmark.

The Imperative of Rigorous Characterization

The journey from a synthesized compound to its application in further research or development is paved with data. Each data point, from a simple melting point to a complex two-dimensional NMR spectrum, serves as a piece of the puzzle in confirming the molecule's structure and purity. For a compound like this compound, which is a liquid at room temperature, techniques such as boiling point, density, and refractive index measurements provide initial physical benchmarks. However, it is the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that offers an intricate fingerprint of the molecule, revealing the connectivity of atoms and the presence of key functional groups.

The process of cross-referencing this experimentally obtained data with literature values is the cornerstone of chemical validation. It allows researchers to:

  • Confirm the identity of the synthesized compound.

  • Assess its purity by identifying signals from impurities or starting materials.

  • Gain confidence in the structural assignment before proceeding to subsequent synthetic steps or biological assays.

This guide will now walk you through the detailed experimental protocols to acquire this crucial data, followed by a comparative analysis.

Experimental Protocols for the Characterization of this compound

The following protocols are designed to be self-validating, with each step and choice of parameter justified to ensure the acquisition of high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

Experimental Workflow for NMR Analysis

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve in CDCl3 with TMS C Data Acquisition B->C Lock, Shim, Tune D Data Processing C->D Fourier Transform, Phasing, Baseline Correction E Spectral Analysis D->E Integration, Peak Picking, J-coupling Analysis

Caption: Workflow for acquiring and analyzing NMR spectra.

¹H NMR Spectroscopy Protocol

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for nonpolar to moderately polar organic compounds as it is relatively inexpensive and dissolves a wide range of samples.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many commercially available deuterated solvents already contain TMS.

    • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector (typically 4-5 cm).

  • Data Acquisition (Illustrative parameters for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer.

    • Locking: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to obtain sharp, well-resolved peaks.

    • Tuning and Matching: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

    • Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy Protocol

  • Sample Preparation:

    • Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a more concentrated sample is required. Use approximately 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.

  • Data Acquisition (Illustrative parameters for a 100 MHz spectrometer):

    • Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but for the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A wider spectral width (e.g., 220 ppm) is used to encompass the larger range of ¹³C chemical shifts.

    • A significantly larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio, leading to longer acquisition times.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FT-IR Spectroscopy (Neat Liquid)

  • Sample Preparation:

    • As this compound is a liquid, the simplest method is to run a "neat" spectrum.

    • Place one to two drops of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to IR radiation in the typical analytical range.

    • Gently press the plates together to form a thin liquid film.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental contributions.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is ideal for analyzing volatile compounds like this compound.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation B GC Separation A->B Dilute in suitable solvent (e.g., DCM) C Ionization B->C Eluted compound enters ion source D Mass Analysis C->D Electron Impact (EI) E Detection & Spectrum Generation D->E Quadrupole mass filter separates ions by m/z

Caption: Workflow for GC-MS analysis of a volatile compound.

Experimental Protocol for GC-MS

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Data Acquisition (Illustrative parameters):

    • Gas Chromatograph:

      • Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port, which is heated to ensure rapid volatilization.

      • The vaporized sample is carried by an inert carrier gas (usually helium) through a capillary column (e.g., a 30 m column with a nonpolar stationary phase like DB-5ms).

      • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the stationary phase. A typical program might start at 50 °C, hold for 2 minutes, and then ramp up to 250 °C at a rate of 10 °C/min.

    • Mass Spectrometer:

      • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

      • Ionization: Electron Impact (EI) at 70 eV is a standard method that generates a molecular ion and a reproducible fragmentation pattern.

      • Mass Analysis: A quadrupole mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

      • The detector records the abundance of each ion, generating a mass spectrum.

Cross-Referencing with Literature Data: A Case Study of 2-Bromo-1-phenylethanone

Literature Data for 2-Bromo-1-phenylethanone

The following tables summarize the physical and spectroscopic data for 2-bromo-1-phenylethanone obtained from authoritative sources.

Table 1: Physical Properties of 2-Bromo-1-phenylethanone

PropertyLiterature ValueSource
Molecular FormulaC₈H₇BrO--INVALID-LINK--[2]
Molecular Weight199.04 g/mol --INVALID-LINK--[2]
Melting Point50 °C--INVALID-LINK--[3]
Boiling Point136 °C at 18 mmHg--INVALID-LINK--[3]

Table 2: ¹H NMR Data for 2-Bromo-1-phenylethanone (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentSource
8.01 - 7.97Multiplet2HAromatic (ortho-H)--INVALID-LINK--[4]
7.64 - 7.59Multiplet1HAromatic (para-H)--INVALID-LINK--[4]
7.53 - 7.48Multiplet2HAromatic (meta-H)--INVALID-LINK--[4]
4.46Singlet2H-CH₂Br--INVALID-LINK--[4]

Table 3: ¹³C NMR Data for 2-Bromo-1-phenylethanone (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentSource
191.20C=O--INVALID-LINK--[4]
133.89Aromatic (para-C)--INVALID-LINK--[4]
128.86Aromatic (ortho-C)--INVALID-LINK--[4]
128.80Aromatic (meta-C)--INVALID-LINK--[4]
30.90-CH₂Br--INVALID-LINK--[4]

Table 4: Key IR Absorption Bands for 2-Bromo-1-phenylethanone

Wavenumber (cm⁻¹)IntensityAssignmentSource
~1700StrongC=O stretch--INVALID-LINK--[5]
~3060MediumAromatic C-H stretch--INVALID-LINK--[5]
~1600, ~1450Medium-StrongAromatic C=C stretches--INVALID-LINK--[5]
~1200StrongC-C(=O)-C stretch--INVALID-LINK--[5]
~690StrongC-Br stretch--INVALID-LINK--[5]

Table 5: Key Mass Spectrometry Fragments for 2-Bromo-1-phenylethanone

m/zRelative IntensityAssignmentSource
198/200Moderate[M]⁺ (Molecular ion peak, showing bromine isotope pattern)--INVALID-LINK--[2]
105High[C₆H₅CO]⁺ (Benzoyl cation)--INVALID-LINK--[2]
77High[C₆H₅]⁺ (Phenyl cation)--INVALID-LINK--[2]
The Cross-Referencing Process in Practice

Logical Flow for Data Comparison and Validation

Data_Validation A Acquire Experimental Data (NMR, IR, MS) C Compare Experimental and Literature Data A->C B Gather Literature Data (Databases, Journals) B->C D Data Match? C->D E Identity & Purity Confirmed D->E Yes F Analyze Discrepancies D->F No G Re-evaluate Experimental Data (Calibration, Purity) F->G H Re-evaluate Literature Data (Source, Conditions) F->H I Conclusion on Identity and Purity G->I H->I

Caption: Decision-making process for validating experimental data against literature values.

After acquiring your experimental data for what you believe to be 2-bromo-1-phenylethanone, you would systematically compare it to the data in the tables above.

  • ¹H NMR: Does your spectrum show a singlet at ~4.5 ppm with an integration of 2H? Are there multiplets in the aromatic region (7.4-8.1 ppm) integrating to a total of 5H? A close match in chemical shifts, multiplicities, and integrations is strong evidence for the correct structure.

  • ¹³C NMR: Do you observe a peak for the carbonyl carbon around 191 ppm? Are there signals for the -CH₂Br carbon at ~31 ppm and several signals in the aromatic region?

  • IR Spectroscopy: Is there a strong absorption band around 1700 cm⁻¹ characteristic of a ketone C=O stretch? Do you see the expected aromatic C-H and C=C stretching bands?

  • Mass Spectrometry: Does your mass spectrum show a molecular ion peak at m/z 198 and 200 with roughly equal intensity? This is the characteristic isotopic signature of a molecule containing one bromine atom. Are the major fragment ions at m/z 105 and 77 present?

Addressing Discrepancies:

It is not uncommon to find minor differences between experimental and literature data. Here's how to approach them:

  • Chemical Shifts (NMR): Minor variations (±0.02 ppm for ¹H, ±0.2 ppm for ¹³C) can arise from differences in solvent, concentration, and temperature. If the shifts are significantly different, it could indicate a different compound or the presence of impurities that alter the electronic environment.

  • IR Bands: The exact position of absorption bands can be influenced by the physical state of the sample (neat liquid vs. solution) and the solvent used. Look for the presence of the key functional group bands rather than an exact match of every single peak.

  • Mass Spectra: The relative intensities of fragment ions can vary between instruments. The key is the presence of the molecular ion and the major, structurally significant fragments.

If significant discrepancies are observed, it is crucial to re-examine the experimental procedure, check instrument calibration, and assess the purity of the sample. It may also be necessary to consult multiple literature sources to establish a range of accepted values.

Conclusion and Forward Look for this compound

While this guide has used 2-bromo-1-phenylethanone as a detailed case study, the principles and protocols outlined are directly applicable to the characterization of this compound. Researchers synthesizing or using this compound should perform the same rigorous set of experiments. The expected spectroscopic features for this compound would include:

  • ¹H NMR: Signals for the -CH₂Br protons, the methine proton adjacent to the carbonyl, and a complex set of multiplets for the cyclohexyl ring protons.

  • ¹³C NMR: A peak for the carbonyl carbon, a signal for the -CH₂Br carbon, and several signals corresponding to the carbons of the cyclohexyl ring.

  • IR: A strong C=O stretching band, C-H stretching bands for the aliphatic protons, and a C-Br stretching band.

  • MS: A molecular ion peak exhibiting the characteristic 1:1 isotopic pattern for bromine.

By diligently acquiring and analyzing this data, and by comparing it with reliable literature values as they become available, researchers can ensure the scientific integrity of their work and build a solid foundation for future discoveries.

References

A Comparative Guide to the Synthetic Routes of Substituted Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Substituted cyclohexanones are pivotal structural motifs in a vast array of natural products, pharmaceuticals, and complex organic molecules.[1][2] Their synthesis has been a central theme in organic chemistry, leading to the development of numerous elegant and powerful methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to substituted cyclohexanones, offering insights into their mechanisms, scope, and practical applications to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Robinson Annulation: A Classic Ring-Forming Strategy

First described by Sir Robert Robinson in 1935, the Robinson annulation is a cornerstone of cyclic ketone synthesis.[3][4] This powerful reaction constructs a six-membered ring by combining a ketone and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK), through a sequence of a Michael addition and an intramolecular aldol condensation.[3][4][5] The final product is a substituted cyclohexenone, which can be readily hydrogenated to the corresponding cyclohexanone.

Mechanism and Key Considerations

The reaction proceeds in three main steps under basic or acidic catalysis:

  • Michael Addition: An enolate, generated from the starting ketone, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone.[3][5] This conjugate addition forms a 1,5-dicarbonyl intermediate.

  • Intramolecular Aldol Condensation: The newly formed dicarbonyl compound undergoes an intramolecular aldol reaction, where an enolate from one carbonyl group attacks the other carbonyl group, forming a six-membered ring.[3][5]

  • Dehydration: The resulting β-hydroxy ketone readily dehydrates to yield the more stable α,β-unsaturated cyclohexenone.[3]

Expert Insight: While the Robinson annulation is often performed as a one-pot reaction, isolating the Michael adduct before proceeding to the aldol condensation can sometimes lead to higher yields, especially with sensitive substrates.[3] The choice of base is also critical; common bases include hydroxides (e.g., KOH) and alkoxides (e.g., NaOMe, KOtBu).[5]

Workflow and Visualization

Robinson_Annulation start Ketone + α,β-Unsaturated Ketone michael Michael Addition (Base or Acid Catalysis) start->michael diketone 1,5-Diketone Intermediate michael->diketone aldol Intramolecular Aldol Condensation diketone->aldol hydroxyketone β-Hydroxy Ketone aldol->hydroxyketone dehydration Dehydration hydroxyketone->dehydration product Substituted Cyclohexenone dehydration->product

Caption: The Robinson Annulation Workflow.

Advantages and Limitations
FeatureDescription
Advantages Forms two new C-C bonds and a new six-membered ring in a single synthetic operation.[4]
Highly versatile and widely applicable in the synthesis of complex molecules like steroids.[4]
Can be rendered enantioselective through the use of chiral catalysts.[3][6]
Limitations The use of MVK can be problematic due to its tendency to polymerize.[5]
The reaction can sometimes produce a mixture of regioisomers if the starting ketone is unsymmetrical.
Harsh reaction conditions may not be suitable for sensitive functional groups.

Diels-Alder Reaction: A Convergent [4+2] Cycloaddition

The Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder, is a powerful and elegant method for constructing six-membered rings.[7][8] This concerted [4+2] cycloaddition reaction involves the combination of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a cyclohexene derivative.[7][8][9] Subsequent modification of the resulting cyclohexene, such as hydrogenation or ozonolysis, can yield the desired substituted cyclohexanone.

Mechanism and Stereoselectivity

The Diels-Alder reaction proceeds through a cyclic transition state in a single, concerted step, meaning all bond-forming and bond-breaking occurs simultaneously.[10] This concerted mechanism has significant stereochemical implications:

  • Stereospecificity: The stereochemistry of the dienophile is retained in the product. For instance, a cis-dienophile will yield a cis-substituted cyclohexene, while a trans-dienophile will give a trans-substituted product.[10]

  • The Endo Rule: When a cyclic diene reacts with a substituted dienophile, the endo product is typically the major kinetic product.[7] This is due to favorable secondary orbital interactions between the substituent on the dienophile and the developing π-system of the diene in the transition state.

Causality in Experimental Design: The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on both the diene and the dienophile. Generally, the reaction is most efficient between an electron-rich diene and an electron-poor dienophile (a "normal demand" Diels-Alder).[9][10] The opposite pairing, an electron-poor diene and an electron-rich dienophile, is also possible in an "inverse-electron-demand" Diels-Alder reaction.[9]

Workflow and Visualization

Diels_Alder start Conjugated Diene + Dienophile cycloaddition [4+2] Cycloaddition (Thermal or Lewis Acid Catalysis) start->cycloaddition cyclohexene Substituted Cyclohexene cycloaddition->cyclohexene modification Further Modification (e.g., Hydrogenation, Ozonolysis) cyclohexene->modification product Substituted Cyclohexanone modification->product Oxidation_Workflow start Substituted Cyclohexanol oxidation Oxidation (e.g., NaOCl, Acetic Acid) start->oxidation monitoring Reaction Monitoring (KI-Starch Paper) oxidation->monitoring quench Quenching Excess Oxidant (e.g., NaHSO3) monitoring->quench workup Aqueous Workup & Extraction quench->workup purification Purification (e.g., Distillation) workup->purification product Substituted Cyclohexanone purification->product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-Bromo-1-cyclohexylethanone (CAS No. 56077-28-2), a halogenated ketone that requires careful management as hazardous waste. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Understanding the Compound: Properties and Hazards

This compound is an organic compound featuring a cyclohexyl group, a ketone, and a bromine atom.[1] Its reactivity, particularly the lability of the bromine atom, makes it a useful building block in organic synthesis.[1] However, this reactivity also contributes to its hazardous nature.

The compound is classified as harmful if swallowed or in contact with skin, and it can cause serious eye irritation.[1][2] Some data also suggests it may cause severe skin burns and eye damage.[2] As an α-bromo ketone, it is also considered a lachrymator, a substance that irritates the eyes and can cause tearing.[3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

PropertyValueSource
Molecular Formula C₈H₁₃BrOPubChem[2]
Molecular Weight 205.09 g/mol PubChem[2]
CAS Number 56077-28-2PubChem[2]
Appearance Not SpecifiedChem-Supply[4]
Hazards Harmful if swallowed, Harmful in contact with skin, Causes serious eye irritation, Potential for severe skin burns and eye damagePubChem[2]

Core Directive: Disposal as Halogenated Organic Waste

Due to the presence of bromine, this compound is classified as a halogenated organic compound.[5][6] This classification is critical as it dictates the specific waste stream and disposal methods required by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[7][8] Improper disposal, such as drain disposal, is strictly prohibited.[9]

The primary and most effective method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[10][11] This high-temperature process ensures the complete destruction of the compound, converting it into less harmful substances like carbon dioxide, water, and hydrogen bromide, which are then scrubbed from the exhaust gases.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Phase 1: In-Lab Waste Collection
  • Designated Waste Container:

    • Use a dedicated, properly labeled hazardous waste container for all this compound waste.[12]

    • The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended.

    • The label should clearly state "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a constituent.[6]

  • Segregation of Waste:

    • Crucially, do not mix halogenated waste with non-halogenated organic waste. [6] Mixing waste streams can complicate the disposal process and increase costs.

    • Collect liquid waste, including any residual amounts from reaction vessels and contaminated solvents, in the designated liquid waste container.

    • Solid waste, such as contaminated gloves, paper towels, and silica gel, should be collected in a separate, clearly labeled solid waste container.[9]

  • Safe Handling During Collection:

    • All transfers of waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][9]

    • Wear appropriate PPE at all times, including:

      • Safety goggles and a face shield to protect against splashes.[3][9]

      • Nitrile or neoprene gloves.[3][9]

      • A flame-resistant lab coat, fully buttoned.[9]

    • Keep the waste container closed except when adding waste to it.[12]

Phase 2: Short-Term Storage in the Laboratory
  • Satellite Accumulation Area (SAA):

    • Store the hazardous waste container in a designated SAA within the laboratory.[13]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a well-ventilated area, away from heat, flames, and sparks.[4]

  • Secondary Containment:

    • Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container.[12] This is a critical step to contain any potential leaks or spills.

  • Storage Limits:

    • Be aware of the regulatory limits for the amount of hazardous waste that can be stored in an SAA (typically 55 gallons of non-acute hazardous waste).[12] Schedule regular pickups to avoid exceeding these limits.

Phase 3: Disposal and Decontamination
  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[12]

    • Provide them with a complete and accurate description of the waste contents.

  • Decontamination of Empty Containers:

    • If a container that held pure this compound is to be reused or disposed of as non-hazardous waste, it must be triple-rinsed.

    • The first two rinses should be with a suitable organic solvent (e.g., acetone or ethanol), and the rinsate must be collected as halogenated hazardous waste.

    • The final rinse can be with water.

    • Allow the container to dry completely in a fume hood before defacing the label and disposing of it according to institutional guidelines.[6]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert your supervisor.[14]

    • If the spill is small and you are trained to handle it, don the appropriate PPE.

    • Contain the spill using an inert absorbent material like sand or vermiculite.[4]

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal as hazardous solid waste.[4][15]

    • Do not allow the material to enter drains or water courses.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in labeled solid halogenated waste container is_solid->collect_solid Solid collect_liquid Collect in labeled liquid halogenated waste container is_solid->collect_liquid Liquid store_saa Store in Satellite Accumulation Area (SAA) with secondary containment collect_solid->store_saa collect_liquid->store_saa contact_ehs Contact EHS for waste pickup store_saa->contact_ehs disposal Incineration at licensed hazardous waste facility contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Conclusion

The responsible management of hazardous chemicals like this compound is a fundamental aspect of laboratory safety and environmental stewardship. By following this comprehensive, step-by-step guide, researchers and drug development professionals can ensure that their work is not only scientifically sound but also conducted with the highest standards of safety and regulatory compliance. Always consult your institution's specific waste management policies and your local EHS department for any additional requirements.

References

A Researcher's Guide to the Safe Handling of 2-Bromo-1-cyclohexylethanone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities in a research and development setting requires a foundational commitment to safety. 2-Bromo-1-cyclohexylethanone, a bromoketone utilized in organic synthesis, presents a specific hazard profile that necessitates a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in established safety principles, to ensure the protection of laboratory personnel and the integrity of the research environment.

Hazard Profile: Understanding the Inherent Risks

This compound (CAS: 56077-28-2) is a reactive organic compound whose primary risks stem from its toxicity and corrosivity. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled[1][2][3].

  • Corrosive/Irritant: Causes severe skin burns, serious eye damage, and irritation to the respiratory tract[2][3][4].

The presence of the alpha-bromo ketone functional group makes the molecule a potent lachrymator and alkylating agent, capable of reacting with biological nucleophiles. This reactivity is the mechanistic basis for its toxicity and corrosive effects. Therefore, preventing direct contact is the paramount goal of any handling procedure.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of preceding controls.

  • Engineering Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood[1][5]. This is non-negotiable. The fume hood's constant airflow is essential to contain volatile vapors and prevent systemic exposure through inhalation[5].

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on its specific hazards and the procedures outlined in this guide. Never work alone when handling highly hazardous substances.

Personal Protective Equipment (PPE): A Detailed Specification

The selection of PPE must be deliberate and based on the specific hazards of this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory at all times[6][7]. These provide a seal around the eyes to protect against splashes and vapors.

    • Causality: Standard safety glasses with side shields are insufficient as they do not protect against vapors or splashes from all angles. The corrosive nature of this compound can cause irreversible eye damage[2][3]. For operations with a higher splash risk, such as transfers of larger quantities, a full-face shield should be worn over the safety goggles.

  • Skin and Body Protection:

    • Requirement: A full-length, flame-resistant laboratory coat, tightly-cuffed, must be worn and fully fastened[5][6]. All skin on the arms and torso must be covered. Closed-toe shoes made of a non-porous material are required; sandals or perforated shoes are strictly forbidden[5][8].

    • Gloves: Double-gloving is recommended. Wear two pairs of chemical-resistant gloves, with the outer glove extending over the cuff of the lab coat.

      • Material Choice: Nitrile or butyl rubber gloves are appropriate for splash protection against organic compounds like this[5]. Always consult a glove compatibility chart for the specific material.

      • Integrity: Gloves must be inspected for any signs of degradation or punctures before each use[6][9]. If contact with the chemical occurs, remove gloves immediately using the proper technique and wash hands thoroughly. Dispose of contaminated gloves as hazardous waste[9].

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a certified fume hood, a respirator is not required[10].

    • Contingency: In the event of a significant spill, ventilation failure, or other emergency where exposure limits may be exceeded, a full-face respirator with an appropriate organic vapor cartridge is necessary[6][7]. All respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.

TaskPotential HazardsMinimum Required PPE
Weighing & Transfer Inhalation of vapors, skin/eye contact from spillsChemical fume hood, double nitrile gloves, lab coat, chemical splash goggles.
Reaction Setup & Monitoring Splashes, vapor exposureChemical fume hood, double nitrile gloves, lab coat, chemical splash goggles.
Work-up & Purification Splashes, skin/eye contactChemical fume hood, double nitrile gloves, lab coat, chemical splash goggles, face shield (if splash risk is high).
Spill Cleanup High concentration exposure (inhalation, skin, eye)Full-face respirator, chemical-resistant suit/apron, heavy-duty gloves (e.g., butyl), chemical-resistant boots.
Waste Disposal Skin/eye contact from splashesChemical fume hood (for packaging), double nitrile gloves, lab coat, chemical splash goggles.
Operational Plan: A Step-by-Step Workflow

The following workflow diagram illustrates the critical stages for safely handling this compound, ensuring safety checks are integrated at every step.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal prep 1. Verify Fume Hood Certification & Airflow ppe 2. Don All Required PPE (Goggles, Coat, Gloves) prep->ppe spill 3. Prepare Spill Kit (Inert Absorbent, Waste Bag) ppe->spill weigh 4. Weigh/Measure Chemical Use secondary containment react 5. Perform Reaction Monitor for excursions weigh->react workup 6. Quench & Work-up Add reagents slowly react->workup decon 7. Decontaminate Glassware (In fume hood) waste 8. Package & Label Waste (Liquid, Solid, Sharps) decon->waste doff 9. Doff PPE Correctly Avoid cross-contamination waste->doff wash 10. Wash Hands Thoroughly doff->wash end End wash->end start Start start->prep

Caption: Workflow for handling this compound.

Emergency Response Protocols

Even with meticulous planning, accidents can occur. Immediate and correct response is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1]. Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation[1]. Seek immediate medical attention.

  • In Case of Inhalation: Move the affected person to fresh air at once[1]. If breathing is difficult or symptoms persist, seek immediate medical attention.

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or outside the fume hood, evacuate the lab and contact your institution's emergency response team.

    • For a small, contained spill inside a fume hood, ensure you are wearing appropriate PPE (including respiratory protection if needed).

    • Cover the spill with an inert absorbent material like sand or vermiculite[1].

    • Carefully sweep the material into a designated, sealable container for hazardous waste disposal[1][11]. Do not allow the material to enter drains[1].

Disposal Plan: Cradle-to-Grave Responsibility

All materials contaminated with this compound are considered hazardous waste.

  • Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:

    • Liquid waste (e.g., reaction mixtures, solvent rinses).

    • Solid waste (e.g., contaminated absorbent material, used gloves, filter paper).

  • Disposal Procedure: All waste must be disposed of through your institution's designated hazardous waste management program, in accordance with all local, state, and national regulations[1][10][12]. Never pour this chemical down the drain or dispose of it in regular trash. Contaminated empty containers should be treated as hazardous waste[12].

By integrating this expert-driven, safety-first approach, researchers can confidently and responsibly handle this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.